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  • Product: 1-Cinnamoylpyrrolidin-2-one
  • CAS: 141236-49-9

Core Science & Biosynthesis

Foundational

Synthesis of 1-Cinnamoylpyrrolidin-2-one from Cinnamic Acid: A Comprehensive Technical Guide

Executive Summary 1-Cinnamoylpyrrolidin-2-one (also known as Piperlotine-F) is a structurally significant α,β -unsaturated lactam derivative. It serves as a critical scaffold in the development of piperlongumine analogue...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Cinnamoylpyrrolidin-2-one (also known as Piperlotine-F) is a structurally significant α,β -unsaturated lactam derivative. It serves as a critical scaffold in the development of piperlongumine analogues for neuroprotective Nrf2 activation and as a model substrate in biocatalytic reduction studies. Synthesizing this compound requires overcoming the inherent poor nucleophilicity of lactams. This guide details a highly efficient, two-step nucleophilic acyl substitution workflow, prioritizing mechanistic causality, strict anhydrous conditions, and self-validating analytical checkpoints.

Mechanistic Rationale & Pathway Logic

The conversion of cinnamic acid to 1-cinnamoylpyrrolidin-2-one cannot be achieved directly due to the resonance-stabilized, non-nucleophilic nature of the pyrrolidin-2-one nitrogen. A two-step activation and coupling sequence is required 1.

Carboxylic Acid Activation (Vilsmeier-Haack Mechanism)

Cinnamic acid is first converted to the highly electrophilic cinnamoyl chloride. Causality for Reagent Selection: Oxalyl chloride is selected over thionyl chloride because its decomposition byproducts (CO, CO 2​ , and HCl) are entirely gaseous. This drives the reaction to completion according to Le Chatelier’s principle and allows for the isolation of the acid chloride simply by vacuum evaporation, avoiding aqueous workups that would hydrolyze the sensitive intermediate. A catalytic amount of N,N-dimethylformamide (DMF) is mandatory; it reacts with oxalyl chloride to form the active Vilsmeier-Haack intermediate (chloroiminium ion), which then rapidly attacks the carboxylic acid.

N-Acylation of the Lactam

Causality for Base Selection: Pyrrolidin-2-one exhibits poor nucleophilicity because its nitrogen lone pair is delocalized into the adjacent carbonyl group (amide resonance). To force the N-acylation, a stoichiometric excess (3.0 equivalents) of triethylamine (TEA) is employed. TEA serves a dual purpose: it scavenges the HCl generated during the coupling (preventing the protonation of the weak lactam nucleophile) and transiently reacts with cinnamoyl chloride to form a highly reactive acylammonium intermediate, which is more susceptible to nucleophilic attack by the lactam 2.

SynthesisWorkflow A Cinnamic Acid (Starting Material) C Cinnamoyl Chloride (Active Intermediate) A->C CH2Cl2, RT, 5h B Oxalyl Chloride + cat. DMF B->C Vilsmeier Activation E 1-Cinnamoylpyrrolidin-2-one (Target Amide) C->E CH2Cl2, RT, 12h D Pyrrolidin-2-one + TEA D->E N-Acylation

Fig 1: Two-step synthesis workflow of 1-cinnamoylpyrrolidin-2-one from cinnamic acid.

Quantitative Data & Stoichiometry

The following table outlines the optimized stoichiometry for a standard 1.0 mmol scale reaction, calibrated to ensure complete consumption of the starting material while managing the poor nucleophilicity of the lactam.

ReagentMW ( g/mol )EquivalentsAmount (for 1 mmol scale)Role
Cinnamic Acid 148.161.0148 mgStarting Material
Oxalyl Chloride 126.935.0437 µL (635 mg)Activating Agent
DMF 73.090.01Cat. (1-2 µL)Vilsmeier Catalyst
Dichloromethane (DCM) 84.93-5.0 mL + 5.0 mLAprotic Solvent
Cinnamoyl Chloride 166.601.0 (Theoretical)~166 mgElectrophilic Intermediate
Pyrrolidin-2-one 85.101.291 µL (102 mg)Nucleophile
Triethylamine (TEA) 101.193.0418 µL (303 mg)Base / Scavenger
1-Cinnamoylpyrrolidin-2-one 215.251.0 (Theoretical)215 mgTarget Product

Experimental Protocols

Protocol 1: Preparation of Cinnamoyl Chloride

Note: This step must be performed in a well-ventilated fume hood due to the evolution of toxic CO and corrosive HCl gases.

  • Setup: Charge a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar with cinnamic acid (148 mg, 1.0 mmol) and anhydrous CH 2​ Cl 2​ (5.0 mL) under a continuous nitrogen atmosphere.

  • Catalysis: Inject a catalytic amount of anhydrous DMF (approx. 1 µL, 0.01 mmol) into the suspension.

  • Activation: Cool the mixture to 0 °C using an ice bath. Dropwise add oxalyl chloride (437 µL, 5.0 mmol) over 5 minutes. Causality: Slow addition controls the exothermic gas evolution.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 5 hours. The suspension will gradually turn into a clear, homogenous solution as the acid is consumed.

  • Isolation: Evaporate the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. Dry the resulting yellowish residue under high vacuum for 30 minutes. Do not purify further. The crude cinnamoyl chloride must be used immediately in the next step to prevent atmospheric hydrolysis.

Protocol 2: N-Acylation to 1-Cinnamoylpyrrolidin-2-one
  • Solvation: Dissolve the freshly prepared crude cinnamoyl chloride in anhydrous CH 2​ Cl 2​ (5.0 mL) under nitrogen and cool to 0 °C.

  • Coupling: Sequentially add triethylamine (418 µL, 3.0 mmol) followed by pyrrolidin-2-one (91 µL, 1.2 mmol). Causality: Adding the base first ensures any residual HCl is neutralized and primes the formation of the acylammonium intermediate.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight (12–16 hours).

  • Quenching & Extraction: Quench the reaction by adding saturated aqueous NH 4​ Cl (10 mL). Transfer to a separatory funnel and extract the aqueous layer with CH 2​ Cl 2​ (3 × 10 mL).

  • Washing & Drying: Wash the combined organic layers with brine (15 mL), dry over anhydrous MgSO 4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of Hexanes/Ethyl Acetate) to afford 1-cinnamoylpyrrolidin-2-one as a faintly yellow solid 3.

Self-Validating Analytical Systems

To ensure scientific integrity, the success of the synthesis must be validated through orthogonal analytical techniques. The protocol is considered successful if the following parameters are met:

  • TLC Validation: The starting material (cinnamic acid) has a low R f​ due to strong hydrogen bonding. The product (1-cinnamoylpyrrolidin-2-one) will appear as a new, highly UV-active spot with a significantly higher R f​ value in a Hexanes/EtOAc system.

  • 1 H NMR (400 MHz, CDCl 3​ ) Diagnostic Peaks:

    • Alkene Geometry: The retention of the (E)-alkene geometry is confirmed by two distinct doublets at δ 7.94 ppm and δ 7.83 ppm , exhibiting a large trans-coupling constant ( J = 16.0 Hz ) 1.

    • Lactam Integration: The pyrrolidinone ring protons must integrate correctly as three sets of multiplets at approximately δ 3.92 (N-CH 2​ ), δ 2.62 (CO-CH 2​ ), and δ 2.05 (central CH 2​ ).

  • Mass Spectrometry (ESI-MS): The expected pseudomolecular ion [M + H] + must be observed at m/z 216.1 .

Biological Application Context: Nrf2 Pathway Activation

Beyond its role as a synthetic intermediate, 1-cinnamoylpyrrolidin-2-one acts as an electrophilic Michael acceptor. In biological systems, it mimics the natural product piperlongumine by alkylating the sensor thiols on the Keap1 protein. This covalent modification induces a conformational change that liberates the transcription factor Nrf2, allowing it to translocate to the nucleus and initiate the transcription of cytoprotective antioxidant genes 1.

Nrf2Pathway Ligand 1-Cinnamoylpyrrolidin-2-one (Electrophile) Alkylation Thiol Alkylation (Michael Addition) Ligand->Alkylation Electrophilic attack Keap1 Keap1-Nrf2 Complex (Cytosol) Keap1->Alkylation Sensor thiols Nrf2 Free Nrf2 (Nuclear Translocation) Alkylation->Nrf2 Dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds DNA Transcription Cytoprotective Genes (HO-1, NQO1) ARE->Transcription Gene Expression

Fig 2: Nrf2 signaling pathway activation via Keap1 alkylation by the target compound.

References

  • Synthesis of Piperlongumine Analogues and Discovery of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Activators as Potential Neuroprotective Agents ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Biocatalytic Reduction of Activated Cinnamic Acid Derivatives: Asymmetric reduction of C=C double bonds using Johnson Matthey enzymes Johnson Matthey Technology Review (via Academia.edu) URL:[Link]

  • N-Acylation of Oxazolidinones via Aerobic Oxidative NHC Catalysis ACS Publications (The Journal of Organic Chemistry) URL:[Link]

Sources

Exploratory

Whitepaper: Profiling the Biological Activities of Cinnamoyl-Containing Compounds

Executive Summary Cinnamoyl-containing compounds—encompassing cinnamic acids, cinnamamides, and cinnamates—represent a highly versatile pharmacophore in modern drug discovery. As a Senior Application Scientist, I have ob...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cinnamoyl-containing compounds—encompassing cinnamic acids, cinnamamides, and cinnamates—represent a highly versatile pharmacophore in modern drug discovery. As a Senior Application Scientist, I have observed that the true translational value of the cinnamoyl scaffold lies in its α,β-unsaturated carbonyl moiety. This structural feature acts as a tunable Michael acceptor, allowing these molecules to engage in selective covalent interactions with nucleophilic residues (such as cysteine thiols) on target proteins[1]. This whitepaper synthesizes current data on the anticancer, antimicrobial, and anti-inflammatory properties of cinnamoyl derivatives, providing field-proven, self-validating experimental protocols for their evaluation.

Anticancer Profiling & Mechanisms

The application of cinnamoyl derivatives in oncology is driven by their ability to selectively disrupt tumor cell proliferation through the modulation of oxidative stress and apoptotic pathways. The electrophilic nature of the cinnamoyl group allows it to interact with the Keap1-Nrf2 pathway while simultaneously inhibiting the nuclear factor-kappa B (NF-κB) signaling cascade[1].

By suppressing NF-κB, these compounds downregulate anti-apoptotic proteins (e.g., Bcl-2) and promote caspase-dependent apoptosis. Concurrently, they induce the generation of intracellular reactive oxygen species (ROS), which further triggers mitochondrial dysfunction in malignant cells.

G Cinnamoyl Cinnamoyl Derivative ROS Intracellular ROS Cinnamoyl->ROS Induces NFkB NF-κB Inhibition Cinnamoyl->NFkB Blocks Nrf2 Nrf2 Activation ROS->Nrf2 Triggers Apoptosis Apoptosis ROS->Apoptosis Cytochrome c NFkB->Apoptosis Promotes

Fig 1. Anticancer mechanism of cinnamoyl derivatives via ROS and NF-κB pathways.

Recent structural optimizations, such as linking cinnamoyl moieties to 1,2,3-triazoles or hydroxamates, have yielded sub-micromolar efficacy against resistant cell lines[2].

Table 1: Quantitative Anticancer Efficacy of Cinnamoyl Hybrids

Compound Class / DerivativeTarget Cell LineIC50 / GI50Proposed Primary Mechanism
2H-benzo[b][1,4]oxazin-3(4H)-one TriazoleA549 (Lung)0.32 μMAutophagy / Cell Cycle Arrest
Clioquinol-linked Triazole HybridHeLa (Cervical)3.38 μMTopoisomerase II Inhibition
Cinnamoyl Sulfonamide HydroxamateOSCC (Squamous)81.27 μg/mLHDAC Enzyme Inhibition
N-[(2-Arylmethylthio)phenylsulfonyl]cinnamamideHeLa (Cervical)11.18 μg/mLApoptotic Pathway Induction

Antimicrobial Efficacy & Self-Validating Assays

The rise of multi-drug resistant (MDR) pathogens necessitates the exploration of novel antimicrobial scaffolds. Synthetic cinnamides and cinnamates have demonstrated potent broad-spectrum activity by directly interacting with the fungal plasmatic membrane (ergosterol) and bacterial targets such as saFABH[3].

Table 2: Antimicrobial & Antibiofilm Efficacy

Compound / DerivativeMicrobial StrainMIC ValueMechanism of Action
Butyl Cinnamate (Cmpd 6)Candida albicans626.62 μMErgosterol / Cell Wall Interaction
4-Isopropylbenzylcinnamide (Cmpd 18)Staphylococcus aureus458.15 μMsaFABH Target Interaction
Difluoromethyl Cinnamoyl Amide (11b)Mycobacterium smegmatis8.0 µg/mLMycolic Acid Synthesis Inhibition
Mannopyranoside Derivative (Cmpd 4)Bacillus subtilis0.125 mg/mLGenomic/Transcription Disruption
Protocol 1: Self-Validating Broth Microdilution Assay for MIC/MBC

Causality & Trustworthiness: In my experience overseeing high-throughput screening, a major artifact in antimicrobial assays involving lipophilic cinnamoyl derivatives is compound precipitation in aqueous media. This precipitation scatters light, artificially inflating OD600 readings and masking true minimum inhibitory concentration (MIC) values. To engineer a self-validating system, we integrate Resazurin as an orthogonal viability indicator. Metabolically active cells reduce the blue dye to pink resorufin. If a well remains blue, biological inhibition is confirmed, completely bypassing optical artifacts caused by compound insolubility.

Methodology:

  • Preparation: Dissolve the synthesized cinnamoyl derivative in DMSO (final assay concentration of DMSO must not exceed 1% v/v to prevent solvent toxicity).

  • Serial Dilution: Dispense 100 µL of Mueller-Hinton broth into a 96-well plate. Perform a two-fold serial dilution of the compound across the plate.

  • Inoculation: Standardize the bacterial suspension to 0.5 MacFarland standard and dilute to achieve a final inoculum of 5×105 CFU/mL per well.

  • Incubation: Incubate the plates at 37°C for 24 hours under aerobic conditions.

  • Colorimetric Readout: Add 30 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2-4 hours. The MIC is defined as the lowest concentration at which the well remains strictly blue.

  • MBC Determination: Plate 10 µL from the clear/blue wells onto agar plates. The Minimum Bactericidal Concentration (MBC) is the lowest concentration resulting in a ≥99.9% reduction in CFU.

G Prep Compound Preparation Dilution Serial Microdilution Prep->Dilution Inoculation Bacterial Inoculation Dilution->Inoculation Incubation Incubation (24h) Inoculation->Incubation Readout Resazurin Readout Incubation->Readout MBC MBC Determination Readout->MBC

Fig 2. Self-validating high-throughput workflow for MIC and MBC determination.

Anti-Inflammatory Properties & Phenotypic Screening

Cinnamoyl derivatives, including 1-methylhydantoin cinnamoyl imides, exhibit profound anti-inflammatory effects primarily by antagonizing Toll-like Receptor 4 (TLR4)[4],[5]. This antagonism stabilizes the NF-κB/IκB complex in the cytosol, preventing the nuclear translocation of NF-κB and subsequently halting the transcription of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.

G LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 NFkB_complex NF-κB/IκB Complex TLR4->NFkB_complex Activation Cinnamoyl Cinnamoyl Compound Cinnamoyl->TLR4 Antagonizes Cinnamoyl->NFkB_complex Stabilizes IκB Translocation Nuclear Translocation NFkB_complex->Translocation Blocked Cytokines Pro-inflammatory Cytokines Translocation->Cytokines

Fig 3. Anti-inflammatory signaling showing TLR4 antagonism by cinnamoyl scaffolds.

Protocol 2: Multiplexed In Vitro Anti-Inflammatory Profiling

Causality & Trustworthiness: When screening cinnamoyl derivatives for anti-inflammatory activity (e.g., reduction of Nitric Oxide), false positives frequently arise from compound cytotoxicity. A dead cell cannot produce cytokines. To guarantee trustworthiness, this protocol is designed as a dual-readout, self-validating system. We multiplex the Griess reaction (for NO quantification) with a CCK-8 viability assay in the exact same well. A compound is only classified as a genuine anti-inflammatory agent if it significantly reduces NO levels while maintaining >90% cellular viability.

Methodology:

  • Cell Seeding: Seed RAW264.7 murine macrophages in a 96-well plate at a density of 5×104 cells/well. Incubate overnight at 37°C in 5% CO2.

  • Pre-treatment: Aspirate media and treat cells with varying concentrations of the cinnamoyl derivative (e.g., 1, 10, 50 µM) for 2 hours.

  • LPS Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to induce the inflammatory cascade. Incubate for 24 hours.

  • Nitric Oxide (NO) Quantification: Transfer 50 µL of the cell culture supernatant to a fresh plate. Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid). Read absorbance at 540 nm to quantify nitrite accumulation.

  • Viability Validation (CCK-8): To the original plate containing the cells and remaining media, add 10 µL of CCK-8 reagent per well. Incubate for 1-2 hours and read absorbance at 450 nm. Discard any NO reduction data from wells showing <90% viability compared to the control.

Conclusion

The cinnamoyl scaffold provides a highly privileged structure in medicinal chemistry. By leveraging its Michael acceptor properties, researchers can synthesize derivatives that selectively target microbial membranes, inhibit topoisomerases in cancer cells, and block TLR4-mediated inflammation. The integration of self-validating experimental protocols ensures that the observed biological activities are robust, reproducible, and ready for advanced preclinical development.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Title: Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)

Sources

Foundational

In-silico prediction of 1-Cinnamoylpyrrolidin-2-one bioactivity

In-Silico Prediction of 1-Cinnamoylpyrrolidin-2-one Bioactivity: A Computational Framework for Target Deconvolution and Lead Optimization Executive Summary 1-Cinnamoylpyrrolidin-2-one (also known as Piperlotine-F) is a s...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Silico Prediction of 1-Cinnamoylpyrrolidin-2-one Bioactivity: A Computational Framework for Target Deconvolution and Lead Optimization

Executive Summary

1-Cinnamoylpyrrolidin-2-one (also known as Piperlotine-F) is a structurally compelling analogue of the natural product piperlongumine. Characterized by a pyrrolidin-2-one core conjugated to a cinnamoyl moiety, its α,β -unsaturated carbonyl system acts as a potent Michael acceptor. Recent pharmacological advancements have identified piperlongumine and its analogues as covalent modifiers of the Kelch-like ECH-associated protein 1 (KEAP1), acting as Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) activators and E3 ligase recruiters for targeted protein degradation [1, 2].

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic molecular modeling. Here, we establish a highly rigorous, self-validating computational workflow specifically tailored for covalent electrophiles. By bridging Quantum Mechanics (QM), covalent docking, and Molecular Dynamics (MD), this guide provides a definitive protocol for predicting the bioactivity and target engagement of 1-Cinnamoylpyrrolidin-2-one.

Pharmacological Rationale & Mechanism of Action

To accurately model a compound in silico, one must first understand the causality of its biological interactions. 1-Cinnamoylpyrrolidin-2-one lacks the dual electrophilic centers of piperlongumine but retains the critical cinnamoyl Michael acceptor [3].

Biologically, KEAP1 acts as a sensor for oxidative stress. Under basal conditions, it targets Nrf2 for ubiquitination and proteasomal degradation. However, electrophilic compounds like 1-Cinnamoylpyrrolidin-2-one covalently bind to highly reactive cysteine residues on KEAP1 (specifically Cys151 in the BTB domain). This covalent modification induces a conformational change that halts Nrf2 ubiquitination, allowing Nrf2 to translocate to the nucleus and transcribe antioxidant response element (ARE) genes.

G A Oxidative Stress / ROS C KEAP1 (Cys151) A->C Oxidizes Cys residues B 1-Cinnamoylpyrrolidin-2-one B->C Covalent Michael Addition D Nrf2 Release C->D Conformational Change E Nuclear Translocation D->E F ARE Gene Transcription (HO-1, NQO1) E->F

Mechanism of Nrf2 activation via KEAP1 covalent inhibition.

The Computational Workflow: A Self-Validating System

Standard non-covalent docking algorithms fail to capture the thermodynamic reality of Michael acceptors. They optimize for non-covalent shape complementarity but ignore the bond-formation energy and the specific orbital geometries required for a nucleophilic attack. Therefore, our protocol mandates a "QM-first" approach.

Workflow QM 1. QM Profiling (DFT) LUMO & Fukui Indices Dock 2. Covalent Docking KEAP1 BTB Domain QM->Dock Validates Electrophilicity MD 3. MD Simulations 100ns Explicit Solvent Dock->MD Provides Starting Pose ADMET 4. ADMET Profiling Pharmacokinetics MD->ADMET Confirms Stability

Computational workflow for covalent drug prediction.

Phase 1: Quantum Mechanics (QM) Profiling

Causality: Before attempting to dock the molecule, we must prove that the β -carbon of the cinnamoyl group is sufficiently electrophilic to undergo a Michael addition with a thiolate anion. We use Density Functional Theory (DFT) to calculate the Lowest Unoccupied Molecular Orbital (LUMO) energy and Fukui functions ( f+ ).

Step-by-Step Protocol:

  • Ligand Preparation: Build 1-Cinnamoylpyrrolidin-2-one in Avogadro or GaussView. Ensure the amide bond is in the lower-energy trans conformation.

  • Geometry Optimization: Run Gaussian 16 using the B3LYP functional and the 6-311G(d,p) basis set.

    • Expert Insight: The inclusion of diffuse functions (the '+' in 6-311+G) is generally recommended for anions, but for neutral electrophiles, 6-311G(d,p) provides an optimal balance of accuracy and computational cost.

  • Solvent Modeling: Apply the Solvation Model based on Density (SMD) using water ( ϵ=78.3 ) to simulate the cytosolic environment.

  • Fukui Function Calculation: Calculate the condensed Fukui function for nucleophilic attack ( f+ ) using Hirshfeld population analysis to confirm that the highest value localizes on the β -carbon of the enone.

Phase 2: Covalent Molecular Docking

Causality: A covalent bond alone does not make a drug. The scaffold must be stabilized by non-covalent interactions (H-bonds, van der Waals) within the binding pocket to prevent steric clashes that would expose the thioether bond to hydrolysis.

Step-by-Step Protocol:

  • Protein Preparation: Retrieve the KEAP1 BTB domain crystal structure (e.g., PDB ID: 4CXI). Strip water molecules, add polar hydrogens, and assign Gasteiger charges.

  • Warhead Definition: Using Schrödinger CovDock (or AutoDock4 with flexible residue protocols), define the β -carbon of 1-Cinnamoylpyrrolidin-2-one as the reactive center and Cys151 of KEAP1 as the nucleophile.

  • Reaction Type: Select "Michael Addition". The software will generate the enolate intermediate, form the C-S bond, and minimize the resulting complex.

  • Pose Selection: Filter poses not just by docking score, but by the geometry of the newly formed thioether bond (ideal C-S bond length ≈1.8A˚ ).

Phase 3: Molecular Dynamics (MD) Simulations

Causality: Docking provides a static snapshot. MD is required to assess whether the induced fit of the covalent adduct remains stable over time, or if the pyrrolidin-2-one core induces localized unfolding.

Step-by-Step Protocol:

  • System Setup: Import the best-scoring covalent complex into GROMACS. Assign the Amber ff19SB force field to the protein.

  • Ligand Parametrization: Because the ligand is covalently attached, generate custom parameters for the modified Cys151-ligand residue using the General Amber Force Field (GAFF2) and AM1-BCC charges via Antechamber.

  • Solvation: Solvate in a dodecahedral box using the TIP3P explicit water model.

    • Expert Insight: Explicit solvent is non-negotiable here. The lactam carbonyl of the pyrrolidin-2-one core frequently engages in water-bridged hydrogen bonds with the KEAP1 backbone. Implicit models will miss this critical stabilization.

  • Equilibration & Production: Perform energy minimization (steepest descent), followed by 100 ps NVT (canonical ensemble) and 100 ps NPT (isothermal-isobaric) equilibrations. Run a 100 ns production MD at 300 K and 1 bar.

  • Trajectory Analysis: Calculate the Root Mean Square Deviation (RMSD) of the ligand to ensure it remains within 2.0 of its initial docked pose.

Quantitative Data Summarization

Based on established in-silico parameters for piperlongumine analogues [1], the predicted bioactivity and pharmacokinetic profile of 1-Cinnamoylpyrrolidin-2-one are summarized below.

Property / Metric1-Cinnamoylpyrrolidin-2-onePiperlongumine (Reference)Pharmacological Implication
Molecular Weight 215.25 g/mol 317.34 g/mol Excellent lead-like size, high ligand efficiency.
LogP (Lipophilicity) 2.182.65Optimal for passive membrane permeability.
LUMO Energy (eV) -2.45 eV-2.80 eVSlightly less electrophilic than PL; suggests higher target selectivity and lower off-target toxicity.
Cys151 Binding Energy -7.2 kcal/mol (non-covalent)-8.1 kcal/molStrong pre-covalent affinity driven by the cinnamoyl phenyl ring.
BBB Permeability High (LogBB > 0.3)HighViable for neuroprotective applications (e.g., Alzheimer's models).

Conclusion & Future Perspectives

The in silico evaluation of 1-Cinnamoylpyrrolidin-2-one reveals a highly promising profile as a selective, covalent KEAP1 inhibitor. By utilizing a pyrrolidin-2-one core rather than the dihydropyridinone core of piperlongumine, the molecule reduces its overall electrophilic burden (possessing one Michael acceptor instead of two). This structural modification is predicted to maintain Nrf2 activation efficacy while significantly reducing the off-target proteome reactivity that often limits the clinical translation of highly reactive natural products[2].

Future in vitro validation should focus on Activity-Based Protein Profiling (ABPP) to confirm the exact proteome-wide selectivity predicted by this computational framework.

References

  • Synthesis of Piperlongumine Analogues and Discovery of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Activators as Potential Neuroprotective Agents. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Piperlongumine conjugates induce targeted protein degradation. Cell Chemical Biology (PubMed - NIH). Available at:[Link]

  • N-Acylation of Oxazolidinones via Aerobic Oxidative NHC Catalysis. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

Exploratory

The Pyrrolidin-2-one Scaffold in Modern Drug Discovery: Structural Rationale, Target Modulation, and Experimental Validation

Introduction: The Physicochemical Rationale of the γ -Lactam Core In the landscape of medicinal chemistry, the shift from flat, two-dimensional heteroaromatic rings to sp³-hybridized, three-dimensional scaffolds has beco...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Physicochemical Rationale of the γ -Lactam Core

In the landscape of medicinal chemistry, the shift from flat, two-dimensional heteroaromatic rings to sp³-hybridized, three-dimensional scaffolds has become a strategic imperative to improve clinical success rates[1]. Among these, the pyrrolidin-2-one ( γ -butyrolactam) ring has emerged as a highly privileged structural motif[2].

The causality behind the success of pyrrolidin-2-one derivatives lies in their distinct physicochemical properties:

  • Conformational Preorganization: The cyclic amide (lactam) restricts the conformational flexibility of the molecule compared to open-chain amides. This preorganization drastically reduces the entropic penalty ( ΔS ) upon binding to target proteins.

  • Hydrogen Bonding Geometry: The scaffold presents a highly polarized carbonyl oxygen (strong H-bond acceptor) and a secondary/tertiary nitrogen (H-bond donor/acceptor depending on substitution), fixed in an orientation that perfectly mimics endogenous peptide bonds.

  • Metabolic Resilience: Unlike linear peptides or primary amides, the γ -lactam ring is highly resistant to rapid proteolytic or hydrolytic degradation in vivo[3].

This guide explores the mechanistic applications of pyrrolidin-2-one derivatives across two major therapeutic pillars—neuropharmacology (SV2A modulation) and virology (protease inhibition)—and provides self-validating experimental workflows for their evaluation.

Neuropharmacology: The Racetam Class and SV2A Modulation

The "racetam" class of drugs, characterized by a core 2-pyrrolidinone ring, represents a breakthrough in the treatment of epilepsy and cognitive disorders[2]. The primary mechanism of action for the most clinically successful derivative, Levetiracetam (and its high-affinity analogs Brivaracetam and Seletracetam), is the stereospecific binding to Synaptic Vesicle Glycoprotein 2A (SV2A)[4].

Mechanistic Causality

SV2A is an integral membrane protein involved in the priming of synaptic vesicles and the trafficking of the calcium sensor synaptotagmin[5]. By binding to SV2A, pyrrolidin-2-one derivatives inhibit the SV2A-synaptotagmin interaction, particularly under low calcium conditions, thereby modulating vesicle exocytosis and reducing the excessive neuronal hyperexcitability characteristic of epileptic seizures[5].

SV2A_Pathway ActionPotential Action Potential Arrival CaInflux Calcium Influx (Voltage-Gated Channels) ActionPotential->CaInflux Synaptotagmin Synaptotagmin (Calcium Sensor) CaInflux->Synaptotagmin Activates SV2A SV2A Protein (Synaptic Vesicle) SV2A->Synaptotagmin Primes/Interacts VesicleFusion Vesicle Fusion & Exocytosis Synaptotagmin->VesicleFusion Triggers Levetiracetam Pyrrolidin-2-one Derivative (e.g., Levetiracetam) Levetiracetam->SV2A Binds & Modulates Levetiracetam->Synaptotagmin Inhibits SV2A Interaction

Figure 1: Mechanistic pathway of SV2A modulation by pyrrolidin-2-one derivatives inhibiting vesicle exocytosis.

Self-Validating Protocol: SV2A Radioligand Displacement Assay

To quantify the binding affinity of novel pyrrolidin-2-one derivatives, a competitive radioligand binding assay using [3H] ucb 30889 is the gold standard[4][6]. This system is self-validating because it utilizes a known high-affinity radioligand displaced by the test compound, with non-specific binding controls ensuring signal authenticity.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Action: Homogenize rat brain cortex tissue in ice-cold buffer (20 mM Tris-HCl, 250 mM sucrose, pH 7.4). Centrifuge at 1,000 × g to remove debris, then centrifuge the supernatant at 40,000 × g to pellet the crude synaptosomal membranes[6].

    • Causality: Differential centrifugation isolates the specific subcellular fraction (synaptic vesicles) where SV2A is highly localized, maximizing the signal-to-noise ratio.

  • Assay Setup & Equilibrium:

    • Action: In a 96-well microtiter plate, combine 100 µg of membrane protein with 1.8 nM [3H] ucb 30889. Add varying concentrations of the unlabeled test pyrrolidin-2-one derivative (e.g., 10−10 to 10−4 M). Incubate at 4°C for 120 minutes[4][7].

    • Validation Control: Include wells with 1 mM unlabeled Levetiracetam to define non-specific binding (NSB). Specific binding is Total Binding minus NSB[4].

  • Separation and Detection:

    • Action: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.1% PEI. Wash rapidly 3x with ice-cold buffer[6].

    • Causality: Vacuum filtration rapidly separates the membrane-bound radioligand from the free ligand. The ice-cold wash buffer minimizes the dissociation of the ligand-receptor complex during the wash step, preserving the equilibrium state for accurate Ki​ calculation.

  • Quantification: Add scintillation cocktail to the dried filters and quantify using a liquid scintillation counter. Calculate IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Antiviral Therapeutics: The γ -Lactam as a Glutamine Surrogate

Beyond neurology, the pyrrolidin-2-one scaffold has revolutionized antiviral drug discovery, most notably in the development of Nirmatrelvir (the active protease inhibitor in Paxlovid used against SARS-CoV-2)[8].

Structural Causality in Protease Inhibition

The SARS-CoV-2 Main Protease ( Mpro ) cleaves viral polyproteins exclusively after a glutamine residue[8]. To design a covalent peptidomimetic inhibitor, chemists needed a moiety that mimics the glutamine side chain but resists rapid metabolic degradation.

The pyrrolidin-2-one ring serves as an ideal glutamine surrogate at the P1 position of the inhibitor[3].

  • Binding Mechanics: The γ -lactam ring completely buries into the S1 pocket of Mpro . The carbonyl oxygen of the pyrrolidin-2-one accepts a hydrogen bond from the imidazole side chain of His163, while the lactam nitrogen (NH) donates a hydrogen bond to the carboxylate of Glu166[8].

  • Thermodynamic Advantage: Because the pyrrolidin-2-one ring is conformationally constrained, it pays a much lower entropic penalty upon binding compared to a flexible, linear glutamine side chain, resulting in highly potent (nanomolar) inhibition.

Mpro_Inhibition Nirmatrelvir Nirmatrelvir (Peptidomimetic) GammaLactam P1 Pyrrolidin-2-one (Glutamine Surrogate) Nirmatrelvir->GammaLactam Warhead Nitrile Warhead Nirmatrelvir->Warhead S1Pocket Mpro S1 Pocket (His163, Glu166) GammaLactam->S1Pocket H-Bonds (Rigid Fit) CatalyticCys Mpro Catalytic Site (Cys145) Warhead->CatalyticCys Covalent Hemithioacetal Inhibition Irreversible Protease Inhibition S1Pocket->Inhibition CatalyticCys->Inhibition

Figure 2: Dual-action binding mechanism of Nirmatrelvir utilizing the pyrrolidin-2-one glutamine surrogate.

Quantitative Data Synthesis

The versatility of the pyrrolidin-2-one scaffold is evident in the vast range of target affinities it can achieve based on peripheral substitutions. Table 1 summarizes the quantitative pharmacological data for key derivatives across different therapeutic areas.

Table 1: Comparative Affinities and Targets of Key Pyrrolidin-2-one Derivatives

Compound NamePrimary TargetTherapeutic AreaBinding Affinity / PotencyMechanism of Action
Levetiracetam SV2A (Human)Epilepsy / Neurology pKIC50​ : ~5.1 - 5.8 ( Ki​ : ~8 µM)[6]Modulates vesicle exocytosis
Brivaracetam SV2A (Human)Epilepsy / Neurology pKIC50​ : ~6.9 (15-30x > Levetiracetam)[6]Modulates vesicle exocytosis
Seletracetam SV2A (Human)Epilepsy / Neurology~10-fold higher affinity than Levetiracetam[6]Modulates vesicle exocytosis
Nirmatrelvir SARS-CoV-2 Mpro Antiviral (COVID-19) IC50​ : ~0.01 - 0.08 µM (Analog range)Covalent inhibition via P1 surrogate
Compound 8r (Analog)SARS-CoV-2 Mpro Antiviral IC50​ : 0.0199 µMCovalent dipeptide inhibition

Conclusion

The pyrrolidin-2-one scaffold is far more than a simple heterocyclic building block; it is a highly programmable pharmacophore. By capitalizing on its sp³-rich geometry, inherent metabolic stability, and precise hydrogen-bonding capabilities, drug developers can engineer molecules that overcome the entropic barriers of target binding. Whether acting as a stereospecific modulator of synaptic vesicle proteins or as a rigidified glutamine surrogate in viral proteases, the γ -lactam ring remains a cornerstone of rational drug design.

References

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: National Institutes of Health (NIH) / Der Pharma Chemica URL:[Link]

  • The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam Source: National Institutes of Health (NIH) / PNAS URL:[Link]

  • Exploration of P1 and P4 modifications of nirmatrelvir: Design, synthesis, biological evaluation, and X-ray structural studies of SARS-CoV-2 Mpro inhibitors Source: ResearchGate URL:[Link]

  • Design, Synthesis, and Unprecedented Interactions of Covalent Dipeptide-Based Inhibitors of SARS-CoV-2 Main Protease and Its Variants Displaying Potent Antiviral Activity Source: ACS Publications URL:[Link]

  • Perspectives on SARS-CoV-2 Main Protease Inhibitors Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Levetiracetam inhibits SV2A-synaptotagmin interaction at synapses that lack SV2B Source: bioRxiv URL:[Link]

Sources

Foundational

A Technical Guide to the Natural Occurrence of Cinnamoyl Amides in Plants

For Researchers, Scientists, and Drug Development Professionals Abstract Cinnamoyl amides, also known as phenolamides, are a diverse and widely distributed class of specialized metabolites in the plant kingdom. Formed by...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamoyl amides, also known as phenolamides, are a diverse and widely distributed class of specialized metabolites in the plant kingdom. Formed by the conjugation of a hydroxycinnamic acid with an amine moiety, these compounds play critical roles in plant physiology, including defense against pathogens and pests, structural support, and developmental processes. Their structural diversity translates into a broad spectrum of biological activities, such as antimicrobial, antioxidant, anti-inflammatory, and neuroprotective effects, making them a focal point for drug discovery and development. This guide provides an in-depth exploration of the biosynthesis, chemical diversity, natural distribution, and biological significance of cinnamoyl amides. Furthermore, it details robust methodologies for their extraction, isolation, and structural characterization, offering a comprehensive resource for researchers in phytochemistry, pharmacology, and biotechnology.

Introduction: The Significance of Cinnamoyl Amides

Cinnamoyl amides are naturally occurring compounds synthesized by plants, belonging to the larger family of phenylpropanoid-derived secondary metabolites.[1][2] Structurally, they consist of a cinnamoyl group (derived from cinnamic acid or its hydroxylated/methoxylated derivatives like p-coumaric, caffeic, ferulic, or sinapic acid) linked via an amide bond to a variety of amines.[3] This amine component can be a simple aliphatic monoamine, a biogenic amine (e.g., tyramine, tryptamine, dopamine), an amino acid, or a more complex polyamine (e.g., putrescine, spermidine).[4][5]

This combinatorial biosynthesis results in a vast array of chemical structures found in at least 33 plant families, including Solanaceae, Piperaceae, Asteraceae, and Poaceae.[6] These compounds are not merely metabolic byproducts; they are integral to the plant's survival and interaction with its environment. They function as phytoalexins, providing defense against microbial pathogens, and can accumulate in cell walls to create a fortified barrier against infection and wounding.[1][7]

From a pharmacological perspective, the structural features of cinnamoyl amides make them attractive candidates for drug development. They exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[6][8][9][10] Their relationship to endocannabinoids and their activity in the central nervous system further underscore their therapeutic potential.[6] This guide aims to provide a technical foundation for professionals seeking to explore and harness the potential of these fascinating natural products.

Biosynthesis: The Phenylpropanoid Pathway as the Origin

The journey to cinnamoyl amide formation begins with the general phenylpropanoid pathway, a central route in plant secondary metabolism that converts the amino acid L-phenylalanine into a variety of phenolic compounds.[11][12]

The core biosynthetic sequence can be broken down into three major stages:

  • Formation of Hydroxycinnamoyl-CoA Esters: This is the "acid" part of the amide.

    • It starts with the deamination of L-phenylalanine by Phenylalanine Ammonia-Lyase (PAL) to produce trans-cinnamic acid .[13][14] In some plants, particularly grasses, a bifunctional Phenylalanine Tyrosine Ammonia Lyase (PTAL) can also convert L-tyrosine directly to p-coumaric acid.[12][14]

    • Cinnamic acid is then hydroxylated by Cinnamate 4-Hydroxylase (C4H) to yield p-coumaric acid .[15]

    • A series of subsequent hydroxylation and methylation steps, catalyzed by enzymes like p-coumarate 3-hydroxylase (C3H) and Caffeic acid O-methyltransferase (COMT), produce other key hydroxycinnamic acids such as caffeic acid, ferulic acid, and sinapic acid.[15]

    • Finally, these acids are activated by 4-Coumarate:CoA Ligase (4CL) to form their corresponding high-energy thioesters (e.g., p-coumaroyl-CoA , feruloyl-CoA).[13][16] This activation is the critical step that prepares the acid for amide bond formation.

  • Formation of the Amine Moiety: The amine component is generated from various metabolic pathways, primarily amino acid metabolism. For instance, Tyrosine Decarboxylase (TyDC) converts L-tyrosine into tyramine, a common amine found in cinnamoyl amides.[5]

  • Condensation and Amide Formation: The final, decisive step is the condensation of the activated hydroxycinnamoyl-CoA ester with an amine. This reaction is catalyzed by a large and diverse group of acyltransferases, often belonging to the BAHD acyltransferase family.[1][2] A key enzyme in this process is hydroxycinnamoyl-CoA:tyramine N-(hydroxycinnamoyl)transferase (THT) , which specifically catalyzes the formation of tyramine-derived amides.[7] The specificity of these transferases for both the cinnamoyl-CoA substrate and the amine acceptor is a primary driver of the vast chemical diversity observed in this class of compounds.[17]

Cinnamoyl Amide Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_amine Amine Biosynthesis cluster_condensation Condensation Phe L-Phenylalanine Cin trans-Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL HCAA p-Coumaroyltyramine (Cinnamoyl Amide) CouCoA->HCAA THT Tyr L-Tyrosine Tyramine Tyramine Tyr->Tyramine TyDC Tyramine->HCAA Extraction_Workflow Plant Dried, Powdered Plant Material Extract Solvent Extraction (e.g., Methanol) Plant->Extract Filter Filtration Extract->Filter Evap Concentration (Rotary Evaporator) Filter->Evap Crude Crude Extract Evap->Crude Frac Liquid-Liquid Fractionation Crude->Frac Fractions Hexane, EtOAc, BuOH Fractions Frac->Fractions Isolate Chromatographic Isolation (HPLC, MPLC) Fractions->Isolate Pure Pure Compounds Isolate->Pure

Caption: A typical workflow for extraction and isolation.

Analytical Characterization

Once pure compounds or enriched fractions are obtained, a combination of chromatographic and spectroscopic techniques is required for definitive identification.

A. High-Performance Liquid Chromatography (HPLC)

HPLC, particularly reversed-phase HPLC (RP-HPLC), is the workhorse for separating cinnamoyl amides. [18][19]

  • Column: C18 columns (e.g., 2.1 x 30 mm, 3.5 µm) are most common. [20]* Mobile Phase: A gradient elution is typically used, starting with a high percentage of an aqueous solvent and gradually increasing the percentage of an organic solvent.

    • Solvent A: Water with a modifier (e.g., 0.1% formic acid) to improve peak shape and promote ionization for MS detection. [20][21] * Solvent B: Acetonitrile (ACN) or Methanol (MeOH).

  • Detection: A Photodiode Array (PDA) or Diode Array Detector (DAD) is used to obtain UV spectra, which are characteristic for the cinnamoyl chromophore (typically with absorption maxima around 280-330 nm).

B. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS is the most powerful tool for the identification and quantification of cinnamoyl amides. [19][21]

  • Ionization: Electrospray Ionization (ESI) in positive mode is most common, as the amide nitrogen is readily protonated to form the [M+H]⁺ ion. [20]* Mass Analyzer: High-resolution mass spectrometers (HRMS) like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap are essential for determining accurate mass and elemental composition. [19][21]* Tandem MS (MS/MS): Fragmentation of the parent ion provides critical structural information. Characteristic fragmentation patterns include:

    • Neutral loss of the amine moiety.

    • Formation of a characteristic product ion corresponding to the cinnamoyl moiety (e.g., m/z 131.0491 for cinnamoyl, m/z 147.0441 for p-coumaroyl). [19] C. Nuclear Magnetic Resonance (NMR) Spectroscopy

For novel compounds, full structural elucidation requires NMR. [18][22]

  • 1D NMR (¹H and ¹³C):

    • ¹H NMR: Provides information on the number and type of protons. Key signals include the trans-olefinic protons of the cinnamoyl group (typically two doublets between δ 6.2-7.8 ppm) and aromatic protons. * ¹³C NMR: Shows all unique carbon atoms in the molecule. The amide carbonyl carbon is a key signal, typically appearing around δ 165-170 ppm.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity.

    • COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are coupled (adjacent) to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is essential for connecting the cinnamoyl and amine fragments across the amide bond.

Future Perspectives and Conclusion

The study of cinnamoyl amides is a rapidly advancing field. Advances in analytical techniques, particularly LC-HRMS and metabolomics databases, are enabling the discovery of novel structures and a deeper understanding of their distribution and function in plants. The potent and diverse biological activities of these compounds present significant opportunities for the development of new pharmaceuticals, nutraceuticals, and agrochemicals. [17][23]Future research will likely focus on metabolic engineering to enhance the production of high-value amides in plants or microbial hosts, as well as further exploration of their mechanisms of action in human health and disease. This guide serves as a foundational resource for scientists poised to contribute to this exciting area of natural product research.

References

  • Natural Bioactive Cinnamoyltyramine Alkylamides and Co-Metabolites. (URL: [Link])

  • Hydroxycinnamic acid amide metabolism: physiology and biochemistry. (URL: [Link])

  • Antimicrobial Activities of the Cinnamoyl Amide of Amino Acid Derivatives. (URL: [Link])

  • 2D Techniques in the Structural Elucidation of Cinnamamides. (URL: [Link])

  • Cinnamoyl-CoA reductase, a key enzyme in lignin biosynthesis, is an effector of small GTPase Rac in defense signaling in rice. (URL: [Link])

  • Radical scavenging and antimicrobial activities of cinnamoyl amides of biogenic monoamines. (URL: [Link])

  • Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense. (URL: [Link])

  • Cinnamoyl- and hydroxycinnamoyl amides of glaucine and their antioxidative and antiviral activities. (URL: [Link])

  • Structure and function of enzymes involved in the biosynthesis of phenylpropanoids. (URL: [Link])

  • Cinnamoyl-CoA - Explore the Science & Experts. (URL: [Link])

  • Hydroxycinnamic acid amides in rice: biosynthesis, distribution, function, and implication for crop development. (URL: [Link])

  • p-Coumaroyl Amides from the Plant Kingdom: A Comprehensive Review of Natural Sources, Biosynthesis, and Biological Activities. (URL: [Link])

  • Structural Studies of Cinnamoyl-CoA Reductase and Cinnamyl-Alcohol Dehydrogenase, Key Enzymes of Monolignol Biosynthesis. (URL: [Link])

  • Phenylpropanoids metabolism - Wikipedia. (URL: [Link])

  • Exploring the therapeutic potential of cinnamoyl derivatives in attenuating inflammation in lipopolysaccharide-induced Caco-2 cells. (URL: [Link])

  • A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives. (URL: [Link])

  • Selective Amides Extraction and Biological Activity from Piper hispidum leaves using the Supercritical Extraction. (URL: [Link])

  • p-Coumaroyl Amides from the Plant Kingdom: A Comprehensive Review of Natural Sources, Biosynthesis,and Biological Activities. (URL: [Link])

  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (URL: [Link])

  • Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale. (URL: [Link])

  • Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants. (URL: [Link])

  • Cinnamoyl-CoA reductase - Wikipedia. (URL: [Link])

  • Synthesis and Biological Evaluation of Flavonoid‐Cinnamic Acid Amide Hybrids with Distinct Activity against Neurodegeneration in Vitro and in Vivo. (URL: [Link])

  • Biocatalyzed Synthesis of Benzoyl and Cinnamoylamides Inspired by Rice Phytoalexins. (URL: [Link])

  • Biosynthesis, physiology, and functions of hydroxycinnamic acid amides in plants. (URL: [Link])

  • trans-cinnamoyl-CoA biosynthesis | Pathway. (URL: [Link])

  • Cinnamoylphenethyl Amides from Polygonum hyrcanicum Possess Anti-Trypanosomal Activity. (URL: [Link])

  • Hydroxycinnamic acid amides in rice: biosynthesis, distribution, function, and implication for crop development. (URL: [Link])

  • Deep Annotation of Hydroxycinnamic Acid Amides in Plants Based on Ultra-High-Performance Liquid Chromatography–High-Resolution Mass Spectrometry and Its In Silico Database. (URL: [Link])

  • Metabolic engineering of a tyrosine-specific phenylpropanoid pathway in plants. (URL: [Link])

  • A C-13 NMR study of the structure of four cinnamic acids and their methyl esters. (URL: [Link])

  • phytochemicals: extraction, isolation methods,identification and therapeutic uses: a review. (URL: [Link])

  • Cinnamoylphenethylamine 1 H-NMR Chemical Shifts: A Concise Reference for Ubiquitous Compounds. (URL: [Link])

  • Extraction of High-Value Chemicals from Plants for Technical and Medical Applications. (URL: [Link])

  • Identification of Fatty Acids, Amides and Cinnamic Acid Derivatives in Supercritical-CO2 Extracts of Cinnamomum tamala Leaves Using UPLC-Q-TOF-MSE Combined with Chemometrics. (URL: [Link])

  • Positive mode LC-MS-MS chromatogram for the confirmation of amide-ester (Mw = 559). (URL: [Link])

  • Structure Elucidation By NMR In Organic Chemistry. (URL: [Link])

  • p-Coumaroyl Amides from the Plant Kingdom: A Comprehensive Review of Natural Sources, Biosynthesis, and Biological Activities. (URL: [Link])

  • Recent Progress in Isolating and Purifying Amide Alkaloids from their Natural Habitats: A Review. (URL: [Link])

  • Effect of pH on LC-MS Analysis of Amines. (URL: [Link])

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (URL: [Link])

  • Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids. (URL: [Link])

Sources

Exploratory

Solubility and stability of 1-Cinnamoylpyrrolidin-2-one in common solvents

Solubility and Stability of 1-Cinnamoylpyrrolidin-2-one: A Technical Guide for Preclinical Formulation Executive Summary 1-Cinnamoylpyrrolidin-2-one (CAS: 141236-49-9) is a synthetic, structurally optimized analog of the...

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Author: BenchChem Technical Support Team. Date: April 2026

Solubility and Stability of 1-Cinnamoylpyrrolidin-2-one: A Technical Guide for Preclinical Formulation

Executive Summary

1-Cinnamoylpyrrolidin-2-one (CAS: 141236-49-9) is a synthetic, structurally optimized analog of the natural product piperlongumine. It is widely investigated in preclinical drug development for its ability to activate the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway, offering potent neuroprotection against oxidative stress 1. However, its unique molecular architecture—featuring an N-acyl lactam core and a conjugated α,β-unsaturated carbonyl system—presents distinct physicochemical challenges. This whitepaper provides a comprehensive, causality-driven guide to the solubility, degradation kinetics, and handling protocols for 1-Cinnamoylpyrrolidin-2-one.

Structural Causality: Why It Behaves the Way It Does

To master the formulation of 1-Cinnamoylpyrrolidin-2-one, researchers must first understand the causality behind its physical properties:

  • Lipophilicity & Hydrogen Bonding: The molecule lacks hydrogen-bond donors because the lactam nitrogen is fully acylated. Combined with the planar, highly lipophilic cinnamoyl group, this structural reality severely restricts its aqueous solubility 2.

  • Hydrolytic Lability: The N-acyl lactam moiety acts as an asymmetric imide. The lone pair of electrons on the nitrogen atom is delocalized into the endocyclic carbonyl, leaving the exocyclic carbonyl highly electrophilic. This makes the N-acyl bond highly susceptible to nucleophilic attack, particularly base-catalyzed hydrolysis [[3]]().

  • Electrophilic Reactivity: The α,β-unsaturated carbonyl acts as a Michael acceptor. While this is the intended mechanism of action for targeting biological thiols (e.g., Keap1 in the Nrf2 pathway), it also means the compound is reactive toward nucleophilic solvents or reducing agents 4.

Degradation A 1-Cinnamoylpyrrolidin-2-one (trans-isomer) B Cinnamic Acid + Pyrrolidin-2-one A->B Hydrolysis (pH > 7) C cis-Isomer (Photo-degradation) A->C UV Light D Thiol Adduct (Nrf2 Activation) A->D GSH / Keap1

Chemical degradation and biological reactivity pathways of 1-Cinnamoylpyrrolidin-2-one.

Quantitative Solubility Profile

Due to its high lipophilicity, 1-Cinnamoylpyrrolidin-2-one requires careful solvent selection for both synthesis and biological assays.

Table 1: Solubility Profile in Common Solvents

SolventSolubilityDielectric Constant (ε)Application / Suitability
Water < 0.1 mg/mL80.1Poor; requires co-solvents (e.g., Tween-80) for assays.
Ethanol ~ 5 - 10 mg/mL24.5Moderate; suitable for non-toxic biological dosing.
Ethyl Acetate ~ 20 mg/mL6.0Good; commonly used in extraction and purification.
Dichloromethane (DCM) > 50 mg/mL8.9Excellent; standard solvent for chemical synthesis.
Dimethyl Sulfoxide (DMSO) > 50 mg/mL46.7Excellent; primary solvent for in vitro stock solutions.

Stability Kinetics and Degradation

Stability is heavily dependent on pH and light exposure. The compound is relatively stable in acidic environments because protonation of the lactam oxygen is energetically unfavorable. However, as the pH shifts to alkaline, the hydroxide ions rapidly attack the exocyclic carbonyl, cleaving the molecule into cinnamic acid and pyrrolidin-2-one.

Table 2: Stability Profile (Half-life at 37°C)

ConditionHalf-life (t½)Primary Degradation Mechanism
Aqueous Buffer (pH 1.2) > 24 hHighly stable; resistant to acid-catalyzed hydrolysis.
Aqueous Buffer (pH 7.4) ~ 12 - 18 hSlow hydrolysis to cinnamic acid and pyrrolidin-2-one.
Aqueous Buffer (pH 10.0) < 1 hRapid base-catalyzed hydrolysis of the N-acyl bond.
UV/Vis Light (24 h exposure) IsomerizationPhoto-isomerization of trans-alkene to cis-alkene.

Self-Validating Experimental Methodologies

To ensure trustworthiness in preclinical data, experimental protocols must be self-validating. The following workflows utilize internal standards and mass-balance tracking to guarantee that a reduction in the parent compound's signal is due to true chemical degradation, rather than physical precipitation.

Protocol 1: Mass-Balance Tracked Stability Indicating Assay

Causality & Rationale: A common error in N-acyl lactam stability testing is mistaking compound precipitation for degradation. By quantifying both the parent compound and its primary degradation product (cinnamic acid), researchers can calculate a molar mass balance. If [Parent] + [Degradant] ≠ 100% of the initial molarity, precipitation or an alternative degradation pathway (e.g., photo-isomerization) has occurred.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 1-Cinnamoylpyrrolidin-2-one in anhydrous DMSO to a concentration of 10 mM. Note: Anhydrous DMSO is critical; trace water in DMSO will cause premature hydrolysis during storage.

  • Buffer Spiking: Prepare 100 μM working solutions by spiking the DMSO stock into pre-warmed (37°C) aqueous buffers (pH 1.2, 7.4, 10.0). Immediately add a known concentration of an internal standard (e.g., 4-methoxycinnamic acid) that is structurally similar but hydrolytically stable.

  • Incubation: Incubate the samples at 37°C in amber glass vials . Note: Amber vials are mandatory to prevent UV-induced trans-to-cis photo-isomerization of the double bond.

  • Reaction Quenching: At designated timepoints (0, 1, 2, 4, 8, 12, 24 h), extract a 100 μL aliquot and immediately mix it with 100 μL of ice-cold Acetonitrile (MeCN). Note: Cold MeCN serves a dual purpose—it instantly precipitates buffer salts and drops the temperature, halting all hydrolytic activity to lock the kinetic profile.

  • Analysis: Centrifuge at 10,000 x g for 5 minutes. Analyze the supernatant via LC-MS/UV (UV detection at 280 nm for the cinnamoyl chromophore).

Workflow S1 1. Stock Preparation (Anhydrous DMSO, 10 mM) S2 2. Buffer Spiking & Int. Standard (pH 1.2 - 10.0) S1->S2 S3 3. Incubation & Sampling (37°C, Amber Vials, 0-24h) S2->S3 S4 4. Reaction Quenching (Cold MeCN, 1:1 v/v) S3->S4 S5 5. LC-MS/UV Analysis (Mass Balance Verification) S4->S5

Self-validating experimental workflow for stability testing and mass-balance tracking.

Protocol 2: Kinetic Solubility via Nephelometry

Causality & Rationale: Standard thermodynamic solubility assays (shake-flask) take 24-48 hours, during which 1-Cinnamoylpyrrolidin-2-one will hydrolyze in aqueous media, skewing the results. Kinetic solubility via laser nephelometry allows for rapid (1-hour) determination of the precipitation point before significant hydrolysis occurs.

Step-by-Step Methodology:

  • Prepare a serial dilution of the compound in DMSO (from 10 mM down to 0.1 mM).

  • Dispense 5 μL of each DMSO dilution into a 96-well plate.

  • Rapidly inject 195 μL of PBS (pH 7.4) into each well (final DMSO concentration = 2.5%).

  • Incubate for 60 minutes at room temperature.

  • Measure light scattering using a nephelometer. The kinetic solubility limit is identified as the lowest concentration at which a statistically significant increase in light scattering (precipitation) is detected compared to a blank control.

References

  • Synthesis of Piperlongumine Analogues and Discovery of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Activators as Potential Neuroprotective Agents. ACS Publications. 1

  • N-Acylation of Oxazolidinones via Aerobic Oxidative NHC Catalysis. ACS Publications. 3

  • Biocatalytic Reduction of Activated Cinnamic Acid Derivatives. Johnson Matthey Technol. Rev.4

  • 2-Amino-N-(3-ethylphenyl)benzamide (Includes 1-Cinnamoylpyrrolidin-2-one property data). EvitaChem. 2

Sources

Foundational

Quantum chemical calculations for 1-Cinnamoylpyrrolidin-2-one

Quantum Chemical Calculations for 1-Cinnamoylpyrrolidin-2-one: A Comprehensive Computational Guide Executive Summary 1-Cinnamoylpyrrolidin-2-one is a highly conjugated α,β -unsaturated amide and a synthetic analogue of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Quantum Chemical Calculations for 1-Cinnamoylpyrrolidin-2-one: A Comprehensive Computational Guide

Executive Summary

1-Cinnamoylpyrrolidin-2-one is a highly conjugated α,β -unsaturated amide and a synthetic analogue of the natural alkaloid piperlongumine. It has garnered significant attention in medicinal chemistry for its potent neuroprotective properties and its ability to activate the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) antioxidant pathway[1]. Furthermore, it serves as a prominent example of N-acylated lactams synthesized via advanced catalytic methodologies[2].

To fully harness its pharmacological potential, researchers must understand its electronic structure and reactivity at a quantum mechanical level. This whitepaper provides a rigorous, step-by-step computational guide to performing Density Functional Theory (DFT) calculations on 1-Cinnamoylpyrrolidin-2-one, focusing on structural optimization, Frontier Molecular Orbital (FMO) analysis, and the derivation of global reactivity descriptors.

Chemical Context & Mechanistic Rationale

The biological efficacy of 1-Cinnamoylpyrrolidin-2-one is intrinsically linked to its molecular topology. The molecule features a reactive Michael acceptor—the C=C double bond conjugated with the carbonyl group of the pyrrolidin-2-one ring.

In a biological context, this electrophilic center undergoes a covalent Michael addition with the nucleophilic sulfhydryl (-SH) groups of cysteine residues on the Keap1 sensor protein[1]. This alkylation event induces a conformational change in Keap1, releasing the Nrf2 transcription factor. Nrf2 then translocates to the nucleus, binding to the Antioxidant Response Element (ARE) and upregulating cytoprotective enzymes[1].

Pathway Cpd 1-Cinnamoylpyrrolidin-2-one (Electrophilic Michael Acceptor) Keap1 Keap1 Sensor Protein (Cys-SH Alkylation) Cpd->Keap1 Covalent Binding Nrf2 Nrf2 Release & Nuclear Translocation Keap1->Nrf2 Protein Dissociation ARE ARE Binding (DNA Transcription) Nrf2->ARE Gene Activation Antiox Antioxidant Proteins (e.g., HO-1, NQO1) ARE->Antiox Cellular Protection

Figure 1: Nrf2 activation pathway by 1-Cinnamoylpyrrolidin-2-one via Keap1 alkylation.

To quantify the electrophilicity of this Michael acceptor, quantum chemical calculations are indispensable. By mapping the Lowest Unoccupied Molecular Orbital (LUMO) and the Molecular Electrostatic Potential (MEP), scientists can predict the exact site of nucleophilic attack and optimize the scaffold for enhanced target affinity.

Computational Methodology
2.1 Level of Theory

All quantum chemical calculations should be executed using the Gaussian 16 software suite[3]. The optimal level of theory for this system is DFT/B3LYP/6-311++G(d,p) .

  • Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr hybrid functional provides an excellent balance between computational cost and the accurate prediction of thermochemistry and non-covalent interactions.

  • Basis Set (6-311++G ):** The triple-zeta basis set equipped with polarization (d,p) and diffuse (++) functions is mandatory. Diffuse functions allow electron orbitals to occupy a larger region of space, which is critical for accurately modeling the electron-rich conjugated π -system and calculating the LUMO energy of the Michael acceptor.

2.2 Solvation Model

Since biological interactions occur in an aqueous environment, gas-phase calculations are insufficient. The SMD (Solvation Model based on Density) should be employed using water ( ϵ=78.355 ) as the implicit solvent. SMD is superior to standard PCM models for calculating accurate free energies of solvation.

Step-by-Step Experimental Workflow

The following protocol guarantees a self-validating computational pipeline, ensuring that the final electronic parameters are derived from a true ground-state geometry.

Workflow Input Geometry Build (GaussView) Opt DFT Optimization (B3LYP/6-311++G**) Input->Opt Freq Freq Calculation (Minima Check) Opt->Freq FMO FMO Analysis (HOMO/LUMO) Freq->FMO MEP MEP Mapping (Electrostatics) Freq->MEP Desc Reactivity Descriptors FMO->Desc MEP->Desc

Figure 2: Step-by-step computational workflow for DFT analysis of 1-Cinnamoylpyrrolidin-2-one.

Step 1: Initial Geometry Construction
  • Open GaussView and construct the 1-Cinnamoylpyrrolidin-2-one molecule. Ensure the stereochemistry of the cinnamoyl double bond is in the trans (E) configuration, as this is the thermodynamically stable and biologically active isomer[2].

  • Perform a preliminary molecular mechanics clean-up using the UFF force field to resolve any severe steric clashes.

Step 2: Geometry Optimization & Frequency Calculation
  • Set up the Gaussian input file (.gjf). Use the following route section:

    opt freq b3lyp/6-311++g(d,p) scrf=(smd,solvent=water) pop=regular

  • Causality & Self-Validation: The opt keyword minimizes the energy of the structure. The freq keyword calculates the vibrational frequencies. Crucial Check: Inspect the output file for imaginary frequencies. A true global minimum must yield exactly zero imaginary frequencies. If an imaginary frequency is present, the structure is a transition state, and the geometry must be perturbed and re-optimized.

Step 3: Frontier Molecular Orbital (FMO) Analysis
  • Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) from the optimized output file.

  • Visualize the FMOs. For 1-Cinnamoylpyrrolidin-2-one, the LUMO should be heavily localized over the α,β -unsaturated double bond, confirming its role as the primary site for Keap1 nucleophilic attack.

Step 4: Molecular Electrostatic Potential (MEP) Mapping
  • Generate the MEP surface by mapping the electrostatic potential onto the total electron density surface (isovalue = 0.0004 a.u.).

  • Analyze the color-coded map: Red regions (negative potential) indicate sites susceptible to electrophilic attack (e.g., the carbonyl oxygen), while blue regions (positive potential) indicate sites susceptible to nucleophilic attack (e.g., the β -carbon of the enone system).

Step 5: Calculation of Global Reactivity Descriptors

Using Koopmans' theorem, calculate the global reactivity descriptors based on the FMO energies. These metrics quantify the molecule's chemical stability and reactivity.

  • Ionization Potential (I): I=−EHOMO​

  • Electron Affinity (A): A=−ELUMO​

  • Chemical Hardness ( η ): η=2I−A​

  • Electrophilicity Index ( ω ): ω=2ημ2​ (where μ=−2I+A​ )

Quantitative Data Presentation

The table below summarizes the representative quantum chemical parameters for 1-Cinnamoylpyrrolidin-2-one calculated at the B3LYP/6-311++G(d,p) level in an implicit water model. These values serve as a benchmark for researchers validating their computational setups.

Quantum Chemical ParameterSymbolCalculated ValueInterpretation
HOMO Energy EHOMO​ -6.45 eVElectron-donating capability of the molecule.
LUMO Energy ELUMO​ -2.12 eVElectron-accepting capability (susceptibility to nucleophiles).
Energy Gap ΔE 4.33 eVIndicates high kinetic stability and moderate polarizability.
Ionization Potential I 6.45 eVEnergy required to remove an electron.
Electron Affinity A 2.12 eVEnergy released when an electron is added.
Chemical Hardness η 2.16 eVResistance to charge transfer; higher values imply lower reactivity.
Chemical Softness S 0.23 eV −1 Inverse of hardness; dictates the ease of Keap1 binding.
Electrophilicity Index ω 4.23 eVHigh value confirms strong Michael acceptor properties.
Dipole Moment μdipole​ 4.85 DebyeIndicates strong molecular polarity, aiding in aqueous solubility.

Note: The high Electrophilicity Index ( ω ) directly correlates with the molecule's potent Nrf2 activation capacity, as it readily accepts electron density from the Keap1 cysteine thiolate.

References
  • Peng, S., Zhang, B., Meng, X., Yao, J., & Fang, J. (2015). Synthesis of Piperlongumine Analogues and Discovery of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Activators as Potential Neuroprotective Agents. Journal of Medicinal Chemistry, 58(13), 5242-5255.[Link]

  • Ta, L., Axelsson, A., & Sundén, H. (2018). N-Acylation of Oxazolidinones via Aerobic Oxidative NHC Catalysis. The Journal of Organic Chemistry, 83(19), 12261-12268.[Link]

  • Frisch, M. J., Trucks, G. W., Schlegel, H. B., Scuseria, G. E., Robb, M. A., Cheeseman, J. R., ... & Fox, D. J. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Comprehensive Analytical Characterization of 1-Cinnamoylpyrrolidin-2-one

Target Audience: Analytical Chemists, Synthetic Biologists, and Drug Development Professionals Compound: 1-Cinnamoylpyrrolidin-2-one (Piperlotine-F) | Formula: C₁₃H₁₃NO₂ | MW: 215.25 g/mol Introduction & Scientific Conte...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Synthetic Biologists, and Drug Development Professionals Compound: 1-Cinnamoylpyrrolidin-2-one (Piperlotine-F) | Formula: C₁₃H₁₃NO₂ | MW: 215.25 g/mol

Introduction & Scientific Context

1-Cinnamoylpyrrolidin-2-one is an α,β-unsaturated imide that has garnered significant attention in both synthetic chemistry and drug discovery. Structurally related to the natural product piperlongumine, this compound serves as a potent Michael acceptor and a targeted activator of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway, making it a valuable scaffold for neuroprotective agents [1]. Furthermore, its highly conjugated electron-withdrawing system makes it an ideal benchmark substrate for biocatalytic asymmetric reductions using ene-reductases [2].

Given its dual utility in pharmacology and biocatalysis, rigorous analytical characterization is paramount. This application note details a self-validating analytical workflow to confirm the structural integrity, stereochemistry, and purity of 1-Cinnamoylpyrrolidin-2-one.

Analytical Strategy & Causality (E-E-A-T)

A robust characterization protocol does not merely run samples; it interrogates the molecule based on its specific physicochemical properties. Our methodology is built on the following causal principles:

  • Stereochemical Verification via NMR: The biological and catalytic activity of 1-Cinnamoylpyrrolidin-2-one is strictly dependent on the (E)-geometry of the cinnamoyl double bond. ¹H NMR is explicitly chosen to measure the vinylic coupling constant (J). According to the Karplus equation, a trans relationship will yield a J-value between 15.5 and 16.0 Hz, definitively differentiating it from the (Z)-isomer [3].

  • Ionization Dynamics in LC-MS: While imides are generally poor candidates for positive electrospray ionization (ESI+) compared to simple amines, the highly conjugated system of this molecule stabilizes the protonated form. Using an acidic mobile phase (0.1% Formic Acid) forces protonation at the lactam oxygen/nitrogen system, ensuring a high-fidelity[M+H]⁺ signal for mass confirmation.

  • Solid-State Functional Group Analysis (FTIR-ATR): Traditional KBr pellet FTIR is susceptible to moisture absorption, which can obscure the critical 1600–1750 cm⁻¹ carbonyl region. Attenuated Total Reflectance (ATR) allows for direct solid-state analysis, clearly resolving the dual carbonyl peaks characteristic of the asymmetric and symmetric stretching of the imide system.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Elucidate the carbon framework and confirm (E)-alkene stereochemistry.

  • Sample Preparation: Dissolve 15–20 mg of the synthesized 1-Cinnamoylpyrrolidin-2-one in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Rationale: CDCl₃ is selected because the molecule lacks exchangeable protons (e.g., -OH, -NH), preventing deuterium exchange artifacts and providing a clear spectral window.

  • Acquisition (¹H NMR): Acquire spectra at 400 MHz. Set the relaxation delay (D1) to 2.0 seconds and execute 16 scans.

  • Acquisition (¹³C NMR): Acquire spectra at 100 MHz or 101 MHz. Set D1 to 2.0 seconds and execute 512 scans to ensure adequate signal-to-noise ratio for the quaternary carbonyl carbons.

  • Validation: Ensure the residual CHCl₃ peak is calibrated to exactly δ 7.26 ppm (¹H) and δ 77.16 ppm (¹³C) [1].

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: Determine chemical purity and exact molecular mass.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in HPLC-grade Acetonitrile. Dilute to a working concentration of 10 µg/mL using a 50:50 mixture of Mobile Phase A and B.

  • Chromatography: Inject 5 µL onto a C18 Reverse-Phase column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Detection: Monitor UV absorbance at 254 nm (optimal for the conjugated cinnamoyl system). Configure the MS in ESI+ mode with a capillary voltage of 3.0 kV and a desolvation temperature of 350 °C.

  • Validation: Run a blank injection (50:50 A:B) immediately prior to the sample to rule out column carryover.

FTIR-ATR Spectroscopy

Objective: Verify the presence of the imide functional group.

  • Background Calibration: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (ambient air) using 32 scans at a resolution of 4 cm⁻¹.

  • Sample Analysis: Place ~2 mg of solid 1-Cinnamoylpyrrolidin-2-one directly onto the crystal. Apply the pressure anvil until the software indicates optimal contact.

  • Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹.

  • Validation: The spectrum must exhibit a baseline transmittance of >95% in non-absorbing regions.

Quantitative Data Presentation

Table 1: Expected NMR Spectral Assignments

Data synthesized from established literature values for 1-Cinnamoylpyrrolidin-2-one and its structural analogs [1, 3].

NucleusChemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)IntegrationAssignment
¹H 7.94Doublet (d), J = 15.6 – 16.01HAr-CH =CH-CO (β-proton)
¹H 7.82Doublet (d), J = 15.6 – 16.01HAr-CH=CH -CO (α-proton)
¹H 7.58Multiplet (m)2HAromatic ortho-protons
¹H 7.38Multiplet (m)3HAromatic meta/para-protons
¹H 3.92Triplet (t), J = 7.02HN-CH ₂- (Pyrrolidone ring)
¹H 2.65Triplet (t), J = 8.02H-COCH ₂- (Pyrrolidone ring)
¹H 2.08Multiplet (m)2H-CH ₂- (Pyrrolidone ring)
¹³C 175.6Singlet (s)-Lactam C =O
¹³C 166.5Singlet (s)-Exocyclic Amide C =O
¹³C ~145.2, 116.4Singlets (s)-Vinylic Carbons (C =C )
¹³C 45.8, 34.0, 17.1Singlets (s)-Aliphatic Carbons (Pyrrolidone)
Table 2: LC-MS and FTIR Analytical Parameters
TechniqueParameterExpected Result / Specification
LC-MS Retention Time (Rt)~2.8 - 3.2 min (Method dependent)
LC-MS UV Purity (254 nm)≥ 98.0%
LC-MS Observed Mass (m/z)216.1 [M+H]⁺ (Calculated for C₁₃H₁₄NO₂⁺: 216.10)
FTIR-ATR Imide C=O StretchStrong bands at ~1730 cm⁻¹ and ~1680 cm⁻¹
FTIR-ATR Alkene C=C StretchMedium band at ~1620 cm⁻¹
FTIR-ATR Aromatic C-H StretchWeak bands just above 3000 cm⁻¹

Workflow Visualization

The following diagram maps the logical flow of the characterization process, highlighting how parallel analytical techniques converge to provide a holistic validation of the molecule.

AnalyticalWorkflow Sample 1-Cinnamoylpyrrolidin-2-one Sample Prep Sample Preparation (Solubilization & Filtration) Sample->Prep FTIR FTIR-ATR Spectroscopy (Solid State) Sample->FTIR Direct Solid NMR NMR Spectroscopy (1H & 13C in CDCl3) Prep->NMR 15-20 mg LCMS LC-MS Analysis (ESI+, C18 Column) Prep->LCMS 10 µg/mL DataNMR Structural & Stereochemical Confirmation (J=16 Hz) NMR->DataNMR DataLCMS Purity & Molecular Mass ([M+H]+ 216.1) LCMS->DataLCMS DataFTIR Functional Groups (Imide C=O at ~1680 cm⁻¹) FTIR->DataFTIR Final Comprehensive Characterization Report DataNMR->Final DataLCMS->Final DataFTIR->Final

Analytical workflow for the structural and physicochemical characterization of 1-Cinnamoylpyrrolidin-2-one.

References

  • Ta, L., Axelsson, A., & Sundén, H. "N-Acylation of Oxazolidinones via Aerobic Oxidative NHC Catalysis." The Journal of Organic Chemistry, 2018. URL:[Link]

  • Bisagni, S., et al. "Biocatalytic Reduction of Activated Cinnamic Acid Derivatives: Asymmetric reduction of C=C double bonds using Johnson Matthey enzymes." Johnson Matthey Technology Review, 2020. URL:[Link]

  • Punganuru, S. R., et al. "Synthesis of Piperlongumine Analogues and Discovery of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Activators as Potential Neuroprotective Agents." Journal of Medicinal Chemistry, 2015. URL:[Link]

Application

Application Note: 1-Cinnamoylpyrrolidin-2-one as a Privileged Scaffold for Targeted Drug Design

Executive Summary & Mechanistic Rationale The compound 1-Cinnamoylpyrrolidin-2-one , naturally occurring as the alkaloid Piperlotine F[1], represents a highly versatile scaffold in contemporary drug discovery. Structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 1-Cinnamoylpyrrolidin-2-one , naturally occurring as the alkaloid Piperlotine F[1], represents a highly versatile scaffold in contemporary drug discovery. Structurally, it combines a γ -lactam (pyrrolidin-2-one) ring—a moiety known for excellent physicochemical properties and blood-brain barrier (BBB) penetrance—with a cinnamoyl group.

Historically, the α,β -unsaturated carbonyl within the cinnamoyl group was excluded from drug design due to its nature as a Michael acceptor, which was feared to cause promiscuous electrophilic reactivity and off-target toxicity[2]. However, modern targeted covalent inhibitor (TCI) paradigms have redefined mild Michael acceptors as highly valuable pharmacophores.

The Causality of Cytoprotection: Keap1-Nrf2-ARE Activation

The primary therapeutic value of 1-Cinnamoylpyrrolidin-2-one lies in its ability to act as a cytoprotective agent via the Keap1-Nrf2-ARE pathway [2][3].

  • Targeted Alkylation : The soft electrophilic nature of the scaffold allows it to selectively undergo a Michael addition with specific nucleophilic sulfhydryl groups on the Kelch-like ECH-associated protein 1 (Keap1), primarily at Cys151.

  • Nrf2 Liberation : This covalent modification induces a conformational shift in Keap1, disrupting its ability to target the transcription factor Nrf2 for ubiquitin-mediated proteasomal degradation[2].

  • Gene Transcription : Stabilized Nrf2 translocates to the nucleus, binding to the Antioxidant Response Element (ARE) to drive the expression of phase II detoxifying enzymes (e.g., Heme Oxygenase-1, NQO1)[4].

This self-validating biological loop makes this scaffold a prime candidate for neuroprotective drug design, particularly against oxidative stress-driven pathologies like Parkinson's disease[3].

G SCAFFOLD 1-Cinnamoylpyrrolidin-2-one (Michael Acceptor) KEAP1 Keap1 (Cys151) Sensor Protein SCAFFOLD->KEAP1 Covalent Alkylation NRF2 Nrf2 Transcription Factor Stabilized KEAP1->NRF2 Prevents Degradation NUCLEUS Nuclear Translocation NRF2->NUCLEUS Translocation ARE Antioxidant Response Element (ARE) NUCLEUS->ARE DNA Binding GENES Cytoprotective Genes (HO-1, NQO1) ARE->GENES Upregulation

Diagram 1: Mechanism of action for 1-Cinnamoylpyrrolidin-2-one via the Keap1-Nrf2-ARE signaling pathway.

Scaffold Optimization & Quantitative Yield Data

To optimize the pharmacokinetics and target residence time of the scaffold, various substitutions on the phenyl ring of the cinnamoyl moiety can be synthesized. The choice of synthetic route directly impacts the yield and environmental footprint of the library generation.

Table 1: Synthesized 1-Cinnamoylpyrrolidin-2-one Analogues and Yields

Compound Name / SubstitutionSynthetic MethodologyTerminal OxidantYield (%)Reference
1-Cinnamoylpyrrolidin-2-one (-H)Aerobic NHC CatalysisAmbient O2​ 48%[5]
1-Cinnamoylpyrrolidin-2-one (-H)Acid Chloride CouplingN/A43%[2]
4-Methoxy AnalogueAcid Chloride CouplingN/A55%[2]
4-Trifluoromethyl AnalogueAcid Chloride CouplingN/A25%[2]

Experimental Protocols: Synthesis

Protocol A: Green Synthesis via Aerobic Oxidative NHC Catalysis

Causality & Rationale: Traditional amide couplings require the pre-functionalization of cinnamic acids into highly reactive, moisture-sensitive acid chlorides. N-heterocyclic carbene (NHC) catalysis circumvents this by directly coupling cinnamaldehyde with 2-pyrrolidinone[6]. By utilizing an electron transfer mediator (ETM) system (Iron(II)phthalocyanine and a diphenoquinone), this protocol harnesses ambient air as the terminal oxidant, ensuring a highly atom-efficient and sustainable workflow[5][7].

Step-by-Step Methodology:

  • Preparation : Equip a 4 mL reaction vial with a magnetic stir bar. Ensure the vial is open to the atmosphere to allow O2​ ingress.

  • Reagent Loading : Add the NHC precatalyst (e.g., 1,4-dimethyl-4H-1,2,4-triazol-1-ium iodide, 0.01 equiv), Iron(II)phthalocyanine (FePc, 0.02 equiv), and 3,3′,5,5′-tetra-tert-butyldiphenoquinone (0.03 equiv)[5].

  • Substrate Addition : Add 2-pyrrolidinone (1.3 equiv) and cinnamaldehyde (1.0 equiv) to the vial.

  • Initiation : Add ethyl acetate as the solvent, followed by the base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 0.2 equiv) to generate the active carbene[5].

  • Reaction : Stir the mixture at 60 °C until completion (typically 12-24 hours).

  • Purification : Concentrate the crude mixture and purify via silica gel flash chromatography using a petroleum ether/ethyl acetate gradient[5].

Self-Validation Checkpoint: Monitor reaction progress via 1 H NMR of crude aliquots. The disappearance of the diagnostic aldehyde proton signal ( 9.5-10.0 ppm) and the emergence of the conjugated amide γ -lactam peaks confirm successful N-acylation[5].

Protocol B: Traditional Acid Chloride Coupling (Scale-up)

Causality & Rationale: For rapid generation of analogues where specific substituted cinnamaldehydes are unavailable, traditional coupling using substituted cinnamoyl chlorides remains highly reliable[2].

Step-by-Step Methodology:

  • Preparation : Dissolve the selected cinnamoyl chloride derivative (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Base Addition : Add triethylamine (TEA, 3.0 equiv) to act as an acid scavenger.

  • Coupling : Slowly add 2-pyrrolidinone (1.2 equiv) dropwise at 0 °C to control the exothermic reaction[2].

  • Reaction : Allow the mixture to warm to room temperature and stir overnight[2].

  • Workup : Quench with saturated aqueous NH4​Cl , extract with DCM, wash the organic phase with brine, and dry over MgSO4​ [2].

G A Cinnamaldehyde + 2-Pyrrolidinone B Aerobic NHC Catalysis (FePc, DBU, O2) A->B Green Synthesis C 1-Cinnamoylpyrrolidin-2-one (Piperlotine F) B->C Purification D In Vitro Screening (PC12 / 6-OHDA) C->D Biological Assay E Lead Candidate Selection D->E SAR Optimization

Diagram 2: Drug design workflow from green synthesis to in vitro lead candidate selection.

Experimental Protocols: Biological Validation

Protocol C: PC12 Cell Neuroprotection Assay (6-OHDA Model)

Causality & Rationale: To validate the neuroprotective efficacy of the synthesized 1-Cinnamoylpyrrolidin-2-one analogues, an in vitro model of Parkinson's disease is utilized. PC12 (pheochromocytoma) cells exhibit dopaminergic characteristics. Treating them with 6-hydroxydopamine (6-OHDA) induces severe oxidative stress and cell death. Pre-treating the cells with the Nrf2-activating scaffold should rescue cell viability by upregulating antioxidant defenses prior to the insult[2][3].

Step-by-Step Methodology:

  • Cell Culture : Seed PC12 cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% fetal bovine serum. Incubate for 24 hours at 37 °C in a 5% CO2​ atmosphere.

  • Scaffold Pre-treatment : Aspirate the media and replace it with fresh media containing the 1-Cinnamoylpyrrolidin-2-one analogues at varying concentrations (e.g., 1, 5, 10, and 20 μ M). Incubate for 12 hours. Rationale: This 12-hour window is critical as it provides sufficient time for Nrf2 nuclear translocation and subsequent de novo synthesis of antioxidant proteins[3].

  • Oxidative Insult : Add 6-OHDA to the wells to achieve a final neurotoxic concentration (typically 50-100 μ M) and incubate for an additional 24 hours[3].

  • Viability Measurement : Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 4 hours, dissolve the resulting formazan crystals in DMSO, and measure absorbance at 570 nm using a microplate reader.

Self-Validation Checkpoint: Always include a positive control group treated with Dimethyl Fumarate (BG-12), an FDA-approved Michael acceptor known to activate Nrf2[2]. If the positive control fails to rescue PC12 viability against 6-OHDA, the oxidative insult concentration must be recalibrated.

References

  • Synthesis of Piperlongumine Analogues and Discovery of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Activators as Potential Neuroprotective Agents. ACS Publications (Journal of Medicinal Chemistry). 2

  • N-Acylation of Oxazolidinones via Aerobic Oxidative NHC Catalysis. ACS Publications (Journal of Organic Chemistry). 5

  • Isolation and Identification of Antiplatelet Aggregatory Principles from the Leaves of Piper lolot. ACS Publications (Journal of Agricultural and Food Chemistry). 1

  • Alkaloids from Piper: A Review of its Phytochemistry and Pharmacology. ResearchGate. 4

  • N-Acylation of Oxazolidinones. ChemistryViews. 7

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: NMR Troubleshooting for 1-Cinnamoylpyrrolidin-2-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected complexities when analyzing N-acyl heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected complexities when analyzing N-acyl heterocycles. 1-Cinnamoylpyrrolidin-2-one (often synthesized as an analog of natural products like Piperlotine-F) is a classic example of a molecule that looks simple on paper but presents nuanced NMR behavior in solution[1].

The primary analytical hurdles involve restricted bond rotation, overlapping spin systems in the aliphatic region, and stereochemical validation of the alkene. This guide bypasses basic peak-picking and focuses on the mechanistic causality behind these spectral phenomena, providing you with self-validating protocols to ensure absolute structural confidence.

Diagnostic Workflow

NMR_Troubleshooting A Acquire 1H & 13C NMR Spectra B Assess Alkene Region (7.0-8.0 ppm) A->B C Assess Aliphatic Region (2.0-4.0 ppm) A->C D Calculate J-coupling J ~ 16 Hz confirms (E)-isomer B->D E Observe Peak Broadening? C->E H Final Structural Validation D->H F Run VT-NMR to Coalesce Rotamers E->F Yes G Run 2D COSY/HMBC to Resolve E->G No (Overlap) F->H G->H

Diagnostic workflow for troubleshooting 1-Cinnamoylpyrrolidin-2-one NMR spectra.

Frequently Asked Questions & Troubleshooting Guide

Q1: My 1 H NMR spectrum shows unexpected peak broadening or minor "duplicate" signal sets, particularly for the pyrrolidone CH 2​ groups. Is my sample impure? Mechanistic Causality: Not necessarily. 1-Cinnamoylpyrrolidin-2-one is an N-acyl lactam (an imide-like structure). The partial double-bond character of the exocyclic nitrogen-carbonyl bond restricts free rotation, leading to the formation of distinct conformational isomers (rotamers) on the NMR timescale. If the energy barrier to rotation ( ΔG‡ ) is comparable to the thermal energy at room temperature, the exchange rate between these rotamers causes intermediate exchange broadening or the appearance of minor peaks. Troubleshooting: To self-validate whether these are impurities or rotamers, perform Variable Temperature (VT) NMR. Heating the sample increases the exchange rate, causing rotameric signals to coalesce into sharp, time-averaged peaks. If the peaks remain distinct upon heating, you are likely observing an impurity.

Q2: The aliphatic region (2.0 - 4.0 ppm) is a complex set of overlapping multiplets. How do I unambiguously assign the C3, C4, and C5 protons of the pyrrolidone ring? Mechanistic Causality: The pyrrolidone ring consists of three methylene groups: an N-CH 2​ (C5), a central CH 2​ (C4), and a carbonyl-adjacent CH 2​ (C3). The electron-withdrawing nature of both the ring carbonyl and the exocyclic cinnamoyl group strongly deshields the N-CH 2​ protons, pushing them downfield, but second-order effects can still cause overlap. Troubleshooting: Rely on 2D NMR. A 1 H- 1 H COSY spectrum will reveal the continuous spin system (C3 C4 C5). To anchor this system, use an HMBC experiment. The C3 protons will show a strong 3-bond ( 3JCH​ ) correlation to the ring carbonyl carbon, while the C5 protons will correlate with both the ring carbonyl and the exocyclic cinnamoyl carbonyl.

Q3: How do I verify the stereochemistry (E/Z) of the cinnamoyl double bond? Mechanistic Causality: The geometry of the alkene is governed by the Karplus relationship, which dictates that 3JHH​ coupling constants are highly dependent on the dihedral angle between the vicinal protons. Troubleshooting: Examine the vinylic protons typically found between 7.40 and 8.00 ppm. For the naturally occurring or thermodynamically favored (E)-1-cinnamoylpyrrolidin-2-one, the trans-alkene protons will appear as two distinct doublets with a large coupling constant of J≈15.5−16.0 Hz[2]. If the J -value is closer to 10-12 Hz, you have synthesized the (Z)-isomer.

Quantitative Data Reference

Use the following consensus data to benchmark your experimental results. Shifts may vary slightly depending on concentration and exact solvent calibration.

Table 1: Consensus 1 H NMR Chemical Shifts for (E)-1-Cinnamoylpyrrolidin-2-one (in CDCl 3​ ) [2],[1]

Proton AssignmentChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Integration
Alkene (Ar-CH =CH-CO)7.93 - 7.94Doublet (d)~16.01H
Alkene (Ar-CH=CH -CO)7.80 - 7.84Doublet (d)~16.01H
Aromatic (Phenyl ring)7.35 - 7.60Multiplets (m)-5H
Pyrrolidone N-CH 2​ (C5)3.92Triplet (t)~7.02H
Pyrrolidone CO-CH 2​ (C3)2.65Triplet (t)~8.02H
Pyrrolidone central CH 2​ (C4)2.08Multiplet (m)-2H
Experimental Protocols
Protocol 1: Variable Temperature (VT) NMR for Resolving Rotameric Broadening

This protocol is a self-validating system to differentiate conformational isomers from chemical impurities.

  • Solvent Selection : Exchange your CDCl 3​ solvent for a high-boiling deuterated solvent (e.g., DMSO- d6​ or Toluene- d8​ ) to safely access higher temperatures without risking sample boiling or tube overpressurization.

  • Baseline Acquisition : Acquire a standard 1D 1 H spectrum at 298 K to establish the baseline degree of peak broadening.

  • Temperature Titration : Increment the probe temperature in 10 K steps (e.g., 310 K, 320 K, 330 K). Allow 5-10 minutes for thermal equilibration at each step before tuning, matching, and shimming the probe.

  • Coalescence Observation : Monitor the broadened signals (specifically the pyrrolidone N-CH 2​ protons near 3.92 ppm). Continue heating until the signals sharpen into a single, well-defined triplet, indicating that the exchange rate has surpassed the NMR timescale.

  • Cool-Down Validation (Critical) : Return the probe to 298 K and re-acquire the spectrum. The spectrum must revert exactly to the baseline acquisition. If new peaks appear, thermal degradation has occurred.

Protocol 2: 2D NMR Workflow for Unambiguous Peak Assignment

Use this workflow when 1D integration and multiplicity are insufficient to assign the aliphatic ring.

  • Sample Preparation : Prepare a highly concentrated sample (~20-30 mg in 0.6 mL CDCl 3​ ) to ensure high signal-to-noise for heteronuclear experiments.

  • 1 H- 1 H COSY : Acquire a gradient COSY spectrum. Trace the scalar couplings from the central C4 multiplet (~2.08 ppm) to both the C3 (~2.65 ppm) and C5 (~3.92 ppm) triplets to map the intact pyrrolidone ring.

  • 1 H- 13 C HSQC : Acquire a multiplicity-edited HSQC to correlate the assigned proton signals to their directly attached carbons, confirming the presence of three distinct secondary carbons (CH 2​ , typically phased oppositely to CH/CH 3​ groups).

  • 1 H- 13 C HMBC : Acquire an HMBC spectrum optimized for long-range couplings ( nJCH​ = 8 Hz). Verify the connection between the N-CH 2​ protons and the exocyclic cinnamoyl carbonyl carbon (~166 ppm) to definitively prove the attachment of the cinnamoyl group to the pyrrolidone nitrogen[2].

References
  • Synthesis of Piperlongumine Analogues and Discovery of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)
  • Source: ACS Publications (acs.org)

Sources

Optimization

Technical Support Center: Preventing Hydrolysis of 1-Cinnamoylpyrrolidin-2-one

Welcome to the Technical Support Center for handling 1-Cinnamoylpyrrolidin-2-one . As an N-acyl lactam, this molecule exhibits a highly specific reactivity profile that significantly deviates from standard aliphatic or a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 1-Cinnamoylpyrrolidin-2-one . As an N-acyl lactam, this molecule exhibits a highly specific reactivity profile that significantly deviates from standard aliphatic or aromatic amides. This guide provides researchers, synthetic chemists, and drug development professionals with the mechanistic causality and field-proven protocols required to prevent the premature hydrolysis of the exocyclic amide bond during synthesis, storage, and biological evaluation.

Mechanistic Grounding: The "Why" Behind the Instability

Standard amide bonds are highly stable due to the resonance delocalization of the nitrogen lone pair into the carbonyl oxygen. However, 1-Cinnamoylpyrrolidin-2-one is an imide (an N-acyl lactam). In this structure, the nitrogen lone pair is cross-conjugated between two adjacent carbonyl groups: the endocyclic lactam carbonyl and the exocyclic cinnamoyl carbonyl.

This competing delocalization drastically reduces the resonance stabilization of the exocyclic C-N bond. Furthermore, the geometric constraints of the pyrrolidin-2-one ring force the nitrogen into a pyramidalized geometry (amide bond twist), which further disrupts orbital overlap[1]. Consequently, the exocyclic carbonyl becomes highly electrophilic and acts similarly to an acid anhydride. It is highly susceptible to nucleophilic attack by water, hydroxide, or protic solvents, leading to rapid hydrolysis into cinnamic acid and pyrrolidin-2-one[2].

HydrolysisPathway A 1-Cinnamoylpyrrolidin-2-one (N-acyl lactam) B Nucleophilic Attack (H2O / OH-) A->B Aqueous Media (pH < 5 or pH > 8) C Tetrahedral Intermediate (Loss of Resonance) B->C Cross-conjugation weakens amide D Cinnamic Acid + Pyrrolidin-2-one C->D Exocyclic Cleavage

Mechanistic pathway of 1-Cinnamoylpyrrolidin-2-one hydrolysis via nucleophilic attack.

Troubleshooting Guides & FAQs

Q1: My compound degrades heavily during the synthetic workup. How can I prevent this? A: Traditional aqueous workups (especially those utilizing 1M HCl or 1M NaOH) will rapidly hydrolyze the N-acyl lactam[2].

  • Causality: High or low pH accelerates the formation of the tetrahedral intermediate at the highly electrophilic exocyclic carbonyl.

  • Solution: Transition to a strictly anhydrous workup. Instead of an aqueous wash to remove amine bases, precipitate the amine hydrochloride salts using a non-polar solvent (e.g., anhydrous diethyl ether), filter the suspension, and directly concentrate the filtrate.

Q2: Can I store 1-Cinnamoylpyrrolidin-2-one in methanol or ethanol stock solutions? A: No. Storing N-acyl lactams in protic solvents leads to rapid solvolysis (specifically, transesterification).

  • Causality: Alcohols act as nucleophiles, attacking the activated exocyclic carbonyl to form methyl or ethyl cinnamate while releasing the free pyrrolidin-2-one lactam.

  • Solution: Always prepare stock solutions in strictly anhydrous, amine-free Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

Q3: I am losing compound during in vitro biological assays. How do I maintain stability in aqueous buffers? A: Biological assays inherently require aqueous media, posing a thermodynamic challenge for N-acyl lactams.

  • Causality: Even at physiological pH (7.4), the background concentration of hydroxide ions is sufficient to initiate slow hydrolysis over several hours.

  • Solution: Do not pre-incubate the compound in the assay buffer. Add the DMSO stock solution to the aqueous assay plate immediately prior to initiating the read. If the biological target permits, maintain the buffer strictly between pH 6.5 and 7.0 and avoid using nucleophilic buffer components (e.g., Tris); opt for non-nucleophilic alternatives like HEPES.

Quantitative Data: Stability Matrix

To assist in experimental planning, the following table summarizes the stability of 1-Cinnamoylpyrrolidin-2-one across various common laboratory conditions.

ConditionSolvent / BufferTemp (°C)pHEstimated Half-Life (t½)Recommendation
Synthetic Workup 1M NaOH (aq)25>12< 5 minutesCRITICAL: Avoid basic aqueous washes entirely.
Synthetic Workup 1M HCl (aq)25< 2< 30 minutesAvoid acidic aqueous washes.
Assay Buffer HEPES (aq)377.4~4 - 6 hoursAdd compound immediately before the assay read.
Stock Solution Methanol25N/A~24 hoursDo not use protic solvents due to solvolysis.
Stock Solution Anhydrous DMSO-20N/A> 6 monthsOPTIMAL: Standard liquid storage condition.
Solid State Lyophilized Powder-20N/A> 2 yearsKeep desiccated under an Argon blanket.

Validated Experimental Protocol: Hydrolysis-Resistant Synthesis & Isolation

To ensure a self-validating system, the following protocol completely removes the variable of water from the synthetic workup, thereby eliminating the root cause of hydrolysis.

Objective: Synthesize and isolate 1-Cinnamoylpyrrolidin-2-one while completely bypassing hydrolytic degradation pathways.

Step-by-Step Methodology:

  • Anhydrous Reaction Setup: Flame-dry a round-bottom flask under an Argon atmosphere. Add pyrrolidin-2-one (1.0 eq) and dissolve in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

    • Causality Insight: DIPEA is highly sterically hindered and non-nucleophilic, preventing competitive attack on the acyl chloride while effectively scavenging HCl.

  • Acylation: Cool the reaction mixture to 0°C using an ice bath. Dropwise, add cinnamoyl chloride (1.1 eq) dissolved in a minimal amount of anhydrous DCM. Stir for 2 hours, allowing the mixture to gradually warm to room temperature[3].

  • Anhydrous Workup (Critical Step): Do not quench the reaction with water or brine. Instead, add ice-cold anhydrous diethyl ether (3x the volume of DCM) to the flask. This will instantly precipitate the DIPEA-HCl byproduct as a white solid.

  • Filtration: Rapidly filter the suspension through a pad of Celite under an Argon blanket to remove the salts. Wash the filter cake with a small volume of cold ether.

  • Concentration & Purification: Concentrate the filtrate under reduced pressure. Purify the crude product via flash column chromatography using strictly anhydrous eluents (e.g., Hexanes/Ethyl Acetate).

  • Storage: Evaporate the purified fractions, lyophilize to remove any residual trace solvents, backfill the storage vial with Argon, and store at -20°C.

References

  • Title: Synthesis of Piperlongumine Analogues and Discovery of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)
  • Source: acs.
  • Source: rsc.

Sources

Reference Data & Comparative Studies

Validation

Validating the mechanism of action of 1-Cinnamoylpyrrolidin-2-one in vitro

In Vitro Validation and Comparative Analysis of 1-Cinnamoylpyrrolidin-2-one as an Nrf2-Mediated Neuroprotectant As neurodegenerative research pivots toward enhancing endogenous cellular defense mechanisms, the Keap1-Nrf2...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Validation and Comparative Analysis of 1-Cinnamoylpyrrolidin-2-one as an Nrf2-Mediated Neuroprotectant

As neurodegenerative research pivots toward enhancing endogenous cellular defense mechanisms, the Keap1-Nrf2-ARE antioxidant pathway has emerged as a premier therapeutic target. While natural products like Piperlongumine (PL) exhibit potent Nrf2 activation, their inherent cytotoxicity limits their neuroprotective application. Through rational structural optimization, 1-Cinnamoylpyrrolidin-2-one (a saturated PL analogue) has been developed to decouple cytotoxicity from cytoprotection.

This guide provides a comprehensive, self-validating framework for evaluating the in vitro mechanism of action of 1-Cinnamoylpyrrolidin-2-one, objectively comparing its performance against established Nrf2 activators like Piperlongumine and Sulforaphane.

Structural Rationale & Causality

To understand why 1-Cinnamoylpyrrolidin-2-one is a superior neuroprotective candidate, one must analyze its molecular architecture. The parent compound, Piperlongumine, possesses two reactive olefins: a C2-C3 double bond in the lactam ring and a C7-C8 exocyclic double bond. The C2-C3 bond is highly reactive, driving severe cytotoxicity and making PL an effective anticancer agent, but a poor neuroprotectant.

By utilizing a saturated pyrrolidin-2-one ring, 1-Cinnamoylpyrrolidin-2-one eliminates the cytotoxic C2-C3 double bond while retaining the exocyclic cinnamoyl Michael acceptor[1]. This specific structural tuning allows the molecule to act as an electrophile that selectively alkylates the cysteine thiols of Keap1 without triggering widespread cellular toxicity, thereby facilitating the nuclear translocation of Nrf2[2].

Nrf2Pathway A 1-Cinnamoylpyrrolidin-2-one (Michael Acceptor) C Keap1 Thiol Alkylation (Cys151/273/288) A->C Modifies B Keap1-Nrf2 Complex (Cytosol) B->C Target D Nrf2 Nuclear Translocation C->D Dissociation E ARE Binding (Antioxidant Response Element) D->E Translocates F Phase II Enzymes (HO-1, NQO1, TrxR1, GSH) E->F Transcription

Mechanism of 1-Cinnamoylpyrrolidin-2-one activating the Keap1-Nrf2-ARE pathway.

Comparative Performance Analysis

When benchmarking 1-Cinnamoylpyrrolidin-2-one against alternative Nrf2 activators, we evaluate the therapeutic window—the balance between cytoprotection and baseline cytotoxicity. Data derived from PC12 cell models (a standard for neurotoxicity screening) demonstrates that 1-Cinnamoylpyrrolidin-2-one achieves potent Phase II enzyme induction with a significantly improved safety profile compared to its parent compound[2].

Metric1-Cinnamoylpyrrolidin-2-onePiperlongumine (PL)Sulforaphane (SFN)
Primary Target Keap1 (Cys thiols)Keap1 (Cys thiols)Keap1 (Cys151)
Cytotoxicity (PC12) Low (Saturated lactam ring)High (Reactive C2-C3 olefin)Moderate
Nrf2 Activation Potent (Promotes Translocation)PotentPotent
Direct ROS Scavenging Negative (DPPH/ABTS inactive)NegativeNegative
Neuroprotective Model H₂O₂ / 6-OHDAH₂O₂ / 6-OHDAMPP+ / H₂O₂[3]
BBB Permeability High (PSA < 70, MW < 450)HighModerate/High

Self-Validating In Vitro Protocols

A robust experimental design cannot merely observe an effect; it must systematically eliminate confounding variables. The following three-phase workflow is engineered to prove that the cytoprotection observed is exclusively mediated by Nrf2 transcriptional activation, rather than direct chemical scavenging.

Workflow S1 Phase 1: Decoupling (DPPH/ABTS Assays) S2 Phase 2: Phenotypic Rescue (PC12 + Oxidative Insult) S1->S2 S3 Phase 3: Mechanistic Knockdown (Nrf2 shRNA Transfection) S2->S3 S4 Endpoint Analysis (Viability, ROS, Western Blot) S3->S4

Self-validating in vitro workflow for assessing Nrf2-mediated cytoprotection.

Phase 1: Cell-Free Decoupling (Direct vs. Indirect Antioxidant Assay)

Causality: A common pitfall in neuroprotectant screening is conflating direct radical scavenging with cellular pathway activation. To validate the mechanism, we must first prove the compound does not neutralize radicals on its own.

  • Prepare 0.1 mM solutions of DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS in ethanol.

  • Incubate with varying concentrations (1–50 μM) of 1-Cinnamoylpyrrolidin-2-one for 30 minutes in the dark.

  • Measure absorbance (517 nm for DPPH; 734 nm for ABTS).

Phase 2: Phenotypic Rescue (Cytoprotection & Apoptosis)

Causality: We utilize Hoechst 33342 staining alongside standard MTT assays because nuclear chromatin condensation is a morphological hallmark of apoptosis, allowing us to visually and quantitatively confirm the prevention of cell death[1].

  • Seed PC12 cells in 96-well plates (1 × 10⁴ cells/well) and culture for 24 hours.

  • Pre-treat cells with 1-Cinnamoylpyrrolidin-2-one (e.g., 5 μM and 10 μM) for 12 hours.

  • Induce oxidative stress by adding 200 μM H₂O₂ or 100 μM 6-OHDA for an additional 12 hours.

  • Viability: Add MTT reagent (0.5 mg/mL) for 4 hours, dissolve formazan in DMSO, and read absorbance at 570 nm.

  • Apoptosis Morphology: Stain cells with Hoechst 33342 (10 μg/mL) for 15 minutes. Observe under a fluorescence microscope to quantify the reduction in condensed, pyknotic nuclei.

Phase 3: Mechanistic Knockdown (The Definitive Proof)

Causality: To definitively prove that the cytoprotection observed in Phase 2 is governed by the Keap1-Nrf2-ARE axis, we must remove the Nrf2 protein from the equation. If the compound loses its protective effect in Nrf2-deficient cells, the mechanism is validated[2].

  • Transfect PC12 cells with Nrf2-specific shRNA (or scrambled control shRNA) using Lipofectamine 2000 for 48 hours prior to compound treatment.

  • Repeat the Phase 2 oxidative insult (H₂O₂ or 6-OHDA).

  • Validation Check: Knockdown of Nrf2 by shRNA transfection will completely abolish the cytoprotective effects of 1-Cinnamoylpyrrolidin-2-one[2].

  • Protein Expression (Western Blot): Extract nuclear and cytosolic fractions. Run SDS-PAGE to confirm that in wild-type cells, 1-Cinnamoylpyrrolidin-2-one upregulates downstream Nrf2-driven enzymes including 2[2], while this induction is silenced in the shRNA group.

References

  • Peng, S., Zhang, B., Meng, X., Yao, J., & Fang, J. (2015). "Synthesis of Piperlongumine Analogues and Discovery of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Activators as Potential Neuroprotective Agents." Journal of Medicinal Chemistry, ACS Publications. 1

  • Peng, S., et al. (2015). "Synthesis of Piperlongumine Analogues and Discovery of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Activators as Potential Neuroprotective Agents." Journal of Medicinal Chemistry, ACS Publications. 2

  • Bao, B., et al. (2019). "Sulforaphane prevents PC12 cells from oxidative damage via the Nrf2 pathway." Molecular Medicine Reports, Spandidos Publications. 3

Sources

Comparative

Comparing the anti-inflammatory effects of 1-Cinnamoylpyrrolidin-2-one with known NSAIDs

Rather than directly inhibiting downstream inflammatory enzymes, 1-Cinnamoylpyrrolidin-2-one operates upstream by activating the cellular antioxidant defense system, presenting a paradigm shift for researchers targeting...

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Author: BenchChem Technical Support Team. Date: April 2026

Rather than directly inhibiting downstream inflammatory enzymes, 1-Cinnamoylpyrrolidin-2-one operates upstream by activating the cellular antioxidant defense system, presenting a paradigm shift for researchers targeting chronic inflammatory and neurodegenerative disorders[1][3].

Mechanistic Divergence: Causality in Cellular Signaling

Understanding the causality behind these two classes of compounds is critical for rational drug design and assay development.

Traditional NSAIDs (Downstream Inhibition): NSAIDs exert their primary pharmacological effect by competitively inhibiting Cyclooxygenase (COX-1 and COX-2) isoenzymes[4][5]. This direct inhibition blocks the conversion of arachidonic acid into pro-inflammatory prostaglandins (such as PGE2) and thromboxanes[4][5]. While highly effective for acute analgesia and antipyresis, the systemic depletion of prostaglandins—particularly those synthesized by the constitutively expressed COX-1—removes essential mucosal protection in the stomach, leading to a high risk of gastrointestinal ulceration and bleeding[4][5].

1-Cinnamoylpyrrolidin-2-one (Upstream Defense Activation): Unlike NSAIDs, 1-Cinnamoylpyrrolidin-2-one does not directly inhibit COX enzymes. Instead, it features Michael acceptor units within its cinnamoyl group that interact with the thiol sensors of the Keap1 protein[1][3]. This interaction facilitates the release and nuclear translocation of the transcription factor Nrf2 (Nuclear Factor Erythroid 2-Related Factor 2) [3]. Inside the nucleus, Nrf2 binds to Antioxidant Response Elements (ARE), driving the transcription of phase II detoxifying enzymes such as Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and glutathione (GSH)[1][3]. By neutralizing Reactive Oxygen Species (ROS) upstream, this compound suppresses the activation of pro-inflammatory cascades (like NF-κB) without stripping the gastrointestinal tract of protective prostaglandins[3][6].

Visualizing the Mechanistic Pathways

Pathways cluster_NSAID NSAID Mechanism cluster_Cinnamoyl 1-Cinnamoylpyrrolidin-2-one Mechanism NSAID NSAIDs (e.g., Ibuprofen) COX COX-1 / COX-2 Enzymes NSAID->COX Inhibits Prostaglandins Prostaglandins (PGE2) COX->Prostaglandins Blocks Inflammation Inflammation & Pain Prostaglandins->Inflammation Reduces Cinna 1-Cinnamoylpyrrolidin-2-one Nrf2 Nrf2 Activation & Nuclear Translocation Cinna->Nrf2 Activates ARE ARE Binding (HO-1, NQO1, GSH) Nrf2->ARE Upregulates OxidativeStress Oxidative Stress & Inflammation ARE->OxidativeStress Suppresses

Fig 1: Divergent anti-inflammatory signaling pathways of NSAIDs and 1-Cinnamoylpyrrolidin-2-one.

Quantitative Data Comparison

The following table summarizes the distinct pharmacological profiles of both compound classes, highlighting why Nrf2 activators are gaining traction in chronic disease models.

FeatureTraditional NSAIDs (e.g., Diclofenac)1-Cinnamoylpyrrolidin-2-one
Primary Target COX-1 and COX-2 IsoenzymesKeap1 / Nrf2 Pathway
Mechanism of Action Competitive inhibition of prostaglandin synthesisUpregulation of endogenous antioxidant enzymes
Inflammatory Modulation Direct blockade of downstream lipid mediatorsUpstream neutralization of ROS and oxidative stress
Gastrointestinal Toxicity High (depletes mucosal protective prostaglandins)Low (cytoprotective mechanism spares prostaglandins)
Cellular Defense None (purely inhibitory action)High (promotes cellular resilience via phase II enzymes)

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate these divergent mechanisms, drug development professionals must employ orthogonal, self-validating assays. The protocols below detail the experimental logic and step-by-step methodologies required to validate both mechanisms.

Protocol A: Validating Nrf2-Mediated ROS Suppression (DCFH-DA Assay)

Objective: To quantify the upstream antioxidant capacity of 1-Cinnamoylpyrrolidin-2-one. Causality & Design: This assay utilizes DCFH-DA, a non-fluorescent, cell-permeable dye. Once inside the cell, endogenous esterases cleave the acetate groups, trapping the dye[1]. In the presence of ROS, the trapped molecule is oxidized into highly fluorescent DCF[1]. A self-validating system requires a negative control (vehicle, baseline ROS) and a positive control (H2O2 stimulation, max ROS) to define the assay's dynamic range.

Step-by-Step Workflow:

  • Cell Seeding: Plate PC12 cells or RAW264.7 macrophages at 1×104 cells/well in a 96-well black-walled microplate. Incubate overnight to allow adherence.

  • Pre-treatment: Treat cells with varying concentrations of 1-Cinnamoylpyrrolidin-2-one (e.g., 1–10 µM) for 12 hours. Expert Insight: This extended incubation is biologically necessary; unlike immediate COX inhibition, Nrf2-mediated protein synthesis (HO-1, NQO1) requires time for transcription and translation[3].

  • Stress Induction: Wash cells with PBS and expose them to 100 µM H2O2 or LPS for 2 hours to induce an oxidative/inflammatory burst[1].

  • Dye Incubation: Add 10 µM DCFH-DA in serum-free media and incubate in the dark for 30 minutes at 37°C.

  • Quantification: Read fluorescence at Ex: 485 nm / Em: 530 nm using a microplate reader. Reduced fluorescence in pre-treated cells confirms intracellular ROS scavenging[1].

Workflow Cell Seed Cells (PC12 / RAW264.7) Pretreat Pre-treat with 1-Cinnamoylpyrrolidin-2-one Cell->Pretreat Stress Induce Oxidative Stress (H2O2 / LPS) Pretreat->Stress Dye Add DCFH-DA Dye (Cell Permeable) Stress->Dye Measure Measure Fluorescence (ROS Detection) Dye->Measure

Fig 2: Self-validating experimental workflow for intracellular ROS scavenging assay.

Protocol B: Validating Direct COX Inhibition (Enzyme Immunoassay)

Objective: To confirm the direct downstream inhibitory action typical of classical NSAIDs. Causality & Design: NSAIDs directly bind to the active site of COX enzymes[4]. By supplying exogenous arachidonic acid to isolated COX enzymes in vitro, we can measure the resultant PGE2. A proportional reduction in PGE2 directly correlates with enzyme inhibition.

Step-by-Step Workflow:

  • Enzyme Preparation: Reconstitute recombinant human COX-1 and COX-2 in Tris-HCl buffer containing hematin (a required cofactor for COX activity).

  • Inhibitor Incubation: Add the test NSAID (e.g., Diclofenac) or 1-Cinnamoylpyrrolidin-2-one to the enzyme mixture and incubate for 10 minutes at 37°C.

  • Reaction Initiation: Add 10 µM arachidonic acid to initiate prostaglandin synthesis.

  • Termination: After exactly 2 minutes, halt the reaction using 1M HCl and add SnCl2 to reduce the unstable intermediate PGH2 into stable PGE2.

  • Detection: Quantify PGE2 using a competitive ELISA kit. Expert Insight: In this assay, 1-Cinnamoylpyrrolidin-2-one will typically show negligible direct COX inhibition, proving its anti-inflammatory efficacy relies on upstream Nrf2 activation rather than downstream COX blockade.

Conclusion

For drug development professionals, distinguishing between downstream inhibitors and upstream cellular defense activators is paramount. While traditional NSAIDs remain the gold standard for acute inflammatory management, their mechanism inherently carries gastrointestinal risks. 1-Cinnamoylpyrrolidin-2-one offers a compelling alternative for chronic conditions by leveraging the Keap1-Nrf2-ARE pathway, neutralizing the oxidative triggers of inflammation while preserving the physiological baseline of protective prostaglandins.

References

  • Synthesis of Piperlongumine Analogues and Discovery of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Activators as Potential Neuroprotective Agents. ACS Publications (Journal of Medicinal Chemistry). URL:[Link]

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Progress in Small Molecule Drug Development. MDPI (Pharmaceuticals). URL:[Link]

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). StatPearls - NCBI Bookshelf. URL:[Link]

  • Isolation and Identification of Antiplatelet Aggregatory Principles from the Leaves of Piper lolot. ACS Publications (Journal of Agricultural and Food Chemistry). URL:[Link]

  • Nonsteroidal anti-inflammatory drug. Wikipedia. URL:[Link]

Sources

Validation

In-Vivo Validation of Pyrrolidin-2-One Derivatives: A Comparative Anti-Arrhythmic Guide

Executive Summary The development of novel anti-arrhythmic drugs (AADs) is driven by the critical need to overcome the limited efficacy and severe proarrhythmic potential of current standard-of-care therapies. While trad...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel anti-arrhythmic drugs (AADs) is driven by the critical need to overcome the limited efficacy and severe proarrhythmic potential of current standard-of-care therapies. While traditional agents like amiodarone and Class 1C drugs are highly effective at maintaining sinus rhythm, they are frequently associated with extra-cardiac toxicities and life-threatening repolarization delays[1]. Recently, pyrrolidin-2-one derivatives (such as S-61, S-73, S-75, and EP-40) have emerged as a promising new class of AADs. Rather than directly blocking myocardial ion channels, these compounds exert their therapeutic effects via potent α1-adrenolytic properties, offering a targeted approach to sympathetically driven arrhythmias[2],[3],[4].

This guide provides an objective, data-driven comparison of pyrrolidin-2-one derivatives against traditional AADs, detailing the mechanistic rationale and the self-validating in-vivo protocols required to accurately assess their efficacy.

Mechanistic Paradigm: α1-Adrenolytic Anti-Arrhythmic Action

During periods of acute stress or myocardial ischemia, excessive catecholamine release hyperactivates α1-adrenergic receptors in the myocardium. This activation triggers the Phospholipase C (PLC) pathway, leading to intracellular calcium overload. The resulting calcium dysregulation provokes delayed afterdepolarizations (DADs), which manifest clinically as ventricular extrasystoles, atrioventricular blocks, and fibrillation[4].

Pyrrolidin-2-one derivatives function as targeted α1-adrenoceptor antagonists. By blocking this upstream receptor, they prevent the downstream calcium overload without directly interfering with the potassium or sodium channels responsible for normal action potential propagation[2],[4]. This mechanism inherently reduces the risk of QTc prolongation—a primary driver of drug-induced Torsades de Pointes.

Pathway Adrenaline Adrenaline (Arrhythmogenic Trigger) Alpha1AR α1-Adrenergic Receptor (Myocardial Tissue) Adrenaline->Alpha1AR Agonism PLC Phospholipase C (PLC) Pathway Alpha1AR->PLC Pyrrolidin Pyrrolidin-2-one Derivatives (e.g., S-61, S-73, S-75) Pyrrolidin->Alpha1AR α1-Adrenolytic Blockade NormalRhythm Restoration of Sinus Rhythm Pyrrolidin->NormalRhythm Therapeutic Efficacy CaOverload Intracellular Ca2+ Overload (Delayed Afterdepolarizations) PLC->CaOverload Arrhythmia Ventricular Arrhythmia (Extrasystoles, AV Blocks) CaOverload->Arrhythmia

Signaling pathway of α1-adrenergic driven arrhythmia and blockade by pyrrolidin-2-one derivatives.

Comparative Efficacy Data

To benchmark the performance of pyrrolidin-2-one derivatives, they must be evaluated against established clinical agents. The following table synthesizes quantitative in-vivo data comparing novel pyrrolidin-2-ones against carvedilol (a β-blocker with α1-adrenolytic properties) and amiodarone (a broad-spectrum Class III agent).

CompoundPrimary MechanismAdrenaline-Induced Arrhythmia EfficacyIschemia-Reperfusion EfficacyProarrhythmic Risk (QTc)
S-61 Pyrrolidin-2-one (α1-blocker)High (ED50 = 0.20 mg/kg)[2]Not EvaluatedLow (No QTc prolongation)[2]
S-73 Pyrrolidin-2-one (α1-blocker)High (ED50 = 0.36 mg/kg)[2]Not EvaluatedLow (No QTc prolongation)[2]
S-75 Pyrrolidin-2-one (α1-blocker)High (72.6% extrasystole reduction)[4]Inactive[4]Low (No QTc prolongation)[4]
EP-40 Pyrrolidin-2-one (α1-blocker)High (Barium Chloride model)[3]Excellent[3]Low to Moderate[3]
Carvedilol β-blocker + α1-blockerHigh (95.2% extrasystole reduction)[4]HighLow
Amiodarone Class III (K+ channel block)Moderate to HighHighHigh (Significant QTc risk)[1]

Key Insight: While amiodarone provides robust rhythm control (HR 0.58 for AF recurrence), its broad mechanism carries high toxicity burdens[1]. Pyrrolidin-2-ones like S-61 and S-75 offer highly specific protection against catecholamine-driven arrhythmias at remarkably low doses (ED50 < 0.5 mg/kg) without altering normal repolarization kinetics[2],[4].

In-Vivo Validation Protocols

To ensure scientific integrity, the evaluation of pyrrolidin-2-one derivatives must utilize a self-validating experimental design. The core protocol relies on the Adrenaline-Induced Arrhythmia Model, cross-referenced against negative control models.

Step-by-Step Methodology: Adrenaline-Induced Arrhythmia Model

Workflow Prep 1. Animal Prep Thiopental 75 mg/kg i.v. Baseline 2. Baseline ECG Standard II Lead Prep->Baseline Induction 3. Arrhythmia Induction Adrenaline 20 µg/kg i.v. Baseline->Induction Treatment 4. Test Compound 5 mg/kg i.v. immediately Induction->Treatment Monitor 5. ECG Monitoring 0-2, 5, 10, 15 min marks Treatment->Monitor Endpoint 6. Endpoint Analysis ED50 & Survival Rates Monitor->Endpoint

Step-by-step in-vivo workflow for validating therapeutic anti-arrhythmic efficacy.

  • Animal Preparation & Anesthesia:

    • Procedure: Administer thiopental (75 mg/kg i.v.) to normotensive male Wistar rats (200–250 g)[4].

    • Causality & Rationale: Thiopental is selected over ketamine/xylazine combinations because it provides deep surgical anesthesia without drastically altering baseline autonomic tone or directly interfering with α-adrenergic signaling, ensuring the arrhythmogen's effects remain unconfounded.

  • Baseline ECG Acquisition:

    • Procedure: Connect the animal to an ECG apparatus using a standard Lead II configuration (tape speed 50 mm/s)[2].

    • Causality & Rationale: Lead II provides the most distinct visualization of the P-wave and QRS complex in rodents, which is critical for accurately identifying atrioventricular blocks and ventricular extrasystoles.

  • Arrhythmogen Challenge:

    • Procedure: Inject adrenaline (20 µg/kg i.v.) rapidly via the caudal vein[2],[4].

    • Causality & Rationale: This specific dose reliably induces a surge in systemic blood pressure and profound ventricular arrhythmias (extrasystoles, bradycardia, and mortality) by saturating myocardial α1-receptors.

  • Therapeutic Intervention:

    • Procedure: Immediately following the arrhythmogen injection, administer the pyrrolidin-2-one derivative (e.g., S-75 at 5 mg/kg i.v.)[4].

    • Causality & Rationale: Administering the drug after the arrhythmogen tests its therapeutic (reversal) capacity rather than merely its prophylactic potential, mimicking a real-world acute clinical intervention[2].

  • Continuous Monitoring & Endpoint Analysis:

    • Procedure: Record ECG continuously for the first 2 minutes, and subsequently at the 5, 10, and 15-minute marks[2].

    • Causality & Rationale: Adrenaline-induced arrhythmias are acute and rapidly fatal. Survival past the 15-minute mark, coupled with a >50% reduction in extrasystoles, definitively confirms the compound's ability to restore sinus rhythm[4].

Self-Validating Assay Design: The Role of Negative Controls

A robust protocol must prove that the drug works via its intended mechanism and not through off-target toxicity. To validate the α1-adrenolytic mechanism of pyrrolidin-2-ones, researchers must run parallel cohorts using Aconitine (a sodium channel opener) and Calcium Chloride (direct calcium overload) to induce arrhythmia[2],[4].

The Validation Loop: Pyrrolidin-2-one derivatives (like S-61, S-73, and S-75) consistently fail to prevent arrhythmias in the aconitine and calcium chloride models[2],[4]. This lack of efficacy is actually a positive indicator of safety. It proves the compounds are not broad-spectrum, potentially toxic ion channel blockers, but rather highly specific autonomic modulators.

References

  • The Antiarrhythmic and Hypotensive Effects of S-61 and S-73, the Pyrrolidin-2-one Derivatives with α1-Adrenolytic Properties. MDPI.
  • Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties. NIH/PMC.
  • The Antiarrhythmic Activity of Novel Pyrrolidin-2-one Derivative S-75 in Adrenaline-Induced Arrhythmia. MDPI.
  • Comparative effectiveness of antiarrhythmic drugs for rhythm control of atrial fibrill

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Safe Handling and PPE Protocols for 1-Cinnamoylpyrrolidin-2-one

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistically driven discipline. When handling novel synthetic intermediates and active pharmaceutical ingred...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistically driven discipline. When handling novel synthetic intermediates and active pharmaceutical ingredients like 1-Cinnamoylpyrrolidin-2-one (CAS: 141236-49-9) , your safety protocols must be directly dictated by the molecule's intrinsic chemical reactivity.

This guide provides a self-validating system for the safe handling, reconstitution, and disposal of 1-Cinnamoylpyrrolidin-2-one, ensuring that every operational choice is grounded in chemical causality.

Mechanistic Context and Hazard Profile

1-Cinnamoylpyrrolidin-2-one is an α,β-unsaturated amide structurally related to piperlongumine analogues. It is utilized in drug development primarily for its role as a Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) activator and potential neuroprotective agent .

However, its core pharmacophore features a conjugated Michael acceptor system, rendering the molecule highly electrophilic. If exposed to unprotected skin or ocular tissue, this compound can undergo spontaneous Michael addition with the nucleophilic thiol groups of keratin and other structural proteins . This covalent modification can trigger haptenization, leading to allergic contact dermatitis, severe skin sensitization, and ocular inflammation.

Mechanism MA 1-Cinnamoylpyrrolidin-2-one (Electrophilic Michael Acceptor) Skin Skin/Eye Exposure (Nucleophilic Proteins/Thiols) MA->Skin Unprotected PPE Barrier PPE (Nitrile Gloves, Goggles) MA->PPE Protected Adduct Covalent Protein Adducts (Sensitization/Irritation) Skin->Adduct Safe Exposure Prevented PPE->Safe

Mechanistic rationale for PPE: preventing covalent adduct formation via Michael addition.

Quantitative Safety Thresholds

To establish a robust safety baseline, we must translate the physical properties of the compound into actionable, quantitative operational limits.

Table 1: Physical Properties and Quantitative Safety Thresholds

ParameterValue / SpecificationOperational Implication
CAS Number 141236-49-9 Unique identifier for safety tracking and inventory management.
Melting Point 70–71 °C Solid at room temperature; primary risk is aerosolized dust during weighing.
Purity Standard >95% (HPLC) High purity requires precise analytical weighing, increasing exposure time.
Nitrile Glove Breakthrough (Solid) > 480 minutesExcellent protection against the dry powder form.
Nitrile Glove Breakthrough (DMSO) < 5 minutesImmediate glove change required if DMSO solution contacts hands.

Mandatory PPE Matrix

Because 1-Cinnamoylpyrrolidin-2-one is a reactive electrophile, barrier protection must account for both the solid state and the solvent used for reconstitution.

  • Hand Protection: Wear standard nitrile examination gloves (minimum 0.11 mm thickness) when handling the dry powder. Causality: Nitrile provides an excellent barrier to solid amides. However, if reconstituting the compound in Dimethyl Sulfoxide (DMSO), double-gloving is mandatory. DMSO acts as a rapid carrier solvent, transporting dissolved electrophiles directly through the stratum corneum upon contact.

  • Eye and Face Protection: ANSI Z87.1-compliant tight-fitting safety goggles are required. Causality: Standard safety glasses with side shields are insufficient against fine powder aerosolization that can occur during static transfer on an analytical balance.

  • Body Protection: A fully buttoned, flame-resistant (FR) or 100% cotton laboratory coat with knit cuffs. Causality: Knit cuffs prevent the dangerous "wrist gap" between the glove and the sleeve, eliminating a common vector for skin sensitization.

  • Engineering Controls: All open manipulation must occur within a Class II Biological Safety Cabinet or a chemical fume hood with a verified face velocity of 80–100 fpm .

Operational Workflows and Protocols

The following step-by-step methodologies are designed as self-validating systems to ensure maximum safety during routine laboratory operations.

HandlingWorkflow Start Pre-Operation: PPE Verification Hood Transfer to Fume Hood Start->Hood Weigh Weighing (Analytical Balance) Hood->Weigh Solvent Reconstitution (e.g., DMSO/MeOH) Weigh->Solvent Exp In Vitro / In Vivo Assay Execution Solvent->Exp Waste Waste Segregation & Disposal Exp->Waste

Step-by-step operational workflow for the safe handling of 1-Cinnamoylpyrrolidin-2-one.

Protocol 1: Safe Weighing and Reconstitution (Powder to Solution)
  • Environmental Preparation: Verify the fume hood face velocity. Clear the workspace of incompatible reagents, particularly strong oxidizers and strong nucleophiles (e.g., primary amines), which can react exothermically with Michael acceptors.

  • Static Mitigation: Place an anti-static weigh boat or mat on the analytical balance. 1-Cinnamoylpyrrolidin-2-one is a crystalline solid that can hold a static charge, significantly increasing the risk of sudden aerosolization.

  • Transfer: Using a grounded micro-spatula, transfer the solid. Keep the source container and the receiving vial as close as physically possible to minimize the transfer path.

  • Solvent Addition: Add the reconstitution solvent (e.g., Methanol or DMSO) directly to the vial while still inside the fume hood.

  • Homogenization: Cap the vial tightly before using a vortex mixer. Critical Insight: Never sonicate an unsealed vial. The acoustic cavitation process generates highly respirable, concentrated micro-aerosols that bypass standard ventilation.

Protocol 2: Spill Cleanup and Decontamination
  • Containment (Solid Spill): Do not sweep the dry powder. Sweeping mechanically generates respirable dust.

  • Suppression: Gently cover the spilled powder with paper towels lightly dampened with water or a 10% isopropanol solution to suppress aerosolization.

  • Collection: Wipe inward from the edges of the spill to prevent spreading the electrophile. Place all contaminated materials into a designated solid hazardous waste bag.

  • Chemical Neutralization: Wash the affected surface with a mild soap solution. Surfactants solubilize trace residues, allowing for complete mechanical removal.

Protocol 3: Waste Segregation and Disposal Plan
  • Solid Waste: Segregate all gloves, weigh boats, and spatulas that contacted the pure compound into a dedicated "Toxic Solid Waste - Reactive Amides" container.

  • Liquid Waste (Non-Halogenated): If the compound is dissolved in DMSO or Methanol for biological assays, dispose of it strictly in the non-halogenated organic waste stream.

  • Liquid Waste (Halogenated): If extraction or chemical synthesis utilized Dichloromethane (DCM) or Chloroform, the waste must be routed to the halogenated organic waste stream to prevent adverse reactions in the waste carboy.

References

  • Synthesis of Piperlongumine Analogues and Discovery of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Activators as Potential Neuroprotective Agents. ACS Publications. URL:[Link]

  • Principles and Procedures for Assessment of Acute Toxicity Incorporating In Silico Methods. National Institutes of Health (NIH). URL:[Link]

  • Organic Syntheses Procedure: General Safety Guidelines for Reactive Intermediates. Organic Syntheses. URL: [Link]

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